molecular formula C9H12N2O2 B13334680 2-Amino-3-(3-hydroxyphenyl)propanamide

2-Amino-3-(3-hydroxyphenyl)propanamide

Katalognummer: B13334680
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: KVTLYVCWAQABMU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(3-hydroxyphenyl)propanamide is a useful research compound. Its molecular formula is C9H12N2O2 and its molecular weight is 180.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Amino-3-(3-hydroxyphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-3-(3-hydroxyphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C9H12N2O2

Molekulargewicht

180.20 g/mol

IUPAC-Name

2-amino-3-(3-hydroxyphenyl)propanamide

InChI

InChI=1S/C9H12N2O2/c10-8(9(11)13)5-6-2-1-3-7(12)4-6/h1-4,8,12H,5,10H2,(H2,11,13)

InChI-Schlüssel

KVTLYVCWAQABMU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC(=C1)O)CC(C(=O)N)N

Herkunft des Produkts

United States
Foundational & Exploratory

2-Amino-3-(3-hydroxyphenyl)propanamide chemical properties

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Chemical Properties of 2-Amino-3-(3-hydroxyphenyl)propanamide

Introduction

2-Amino-3-(3-hydroxyphenyl)propanamide, a derivative of the non-proteinogenic amino acid meta-tyrosine, represents a molecule of significant interest in medicinal chemistry and drug development. Unlike its well-studied constitutional isomer, L-tyrosinamide (the para isomer), this meta analog offers a unique structural scaffold that warrants detailed investigation.[1] Meta-tyrosine itself is recognized as a biomarker for oxidative stress, arising from the non-enzymatic hydroxylation of phenylalanine.[1][2] The conversion of its carboxyl group to a primary amide modifies its physicochemical properties, such as polarity, hydrogen bonding capacity, and basicity, which can profoundly influence its biological activity, membrane permeability, and potential as a therapeutic agent or a building block for novel peptidomimetics.[3][4]

This technical guide provides a comprehensive overview of the core chemical properties of 2-Amino-3-(3-hydroxyphenyl)propanamide, grounded in available data and established chemical principles. It is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Chemical Identity and Molecular Structure

Correctly identifying the molecule is the foundation of any chemical investigation. The structural arrangement of its functional groups dictates its reactivity and interactions.

Systematic Name: 2-Amino-3-(3-hydroxyphenyl)propanamide Synonyms: DL-m-Tyrosine amide, meta-Tyrosinamide CAS Number: 1500527-92-3[5] Molecular Formula: C₉H₁₂N₂O₂[6] Molecular Weight: 180.21 g/mol [3][5]

The molecule incorporates three key functional groups: a primary amine at the alpha-carbon (α-amino group), a primary amide at the carboxyl terminus, and a phenolic hydroxyl group on the meta-position of the benzene ring.[7] This arrangement makes it a chiral molecule, typically existing as a racemic mixture (DL form) or as individual enantiomers (L or D form).

Caption: 2D structure of 2-Amino-3-(3-hydroxyphenyl)propanamide.

Physicochemical Properties

The physicochemical properties determine the compound's behavior in various environments, influencing its solubility, absorption, and distribution. While extensive experimental data for this specific molecule is scarce, a profile can be constructed from computed values for its parent acid (m-Tyrosine) and its isomer (L-Tyrosinamide).

PropertyValue (Estimated/Computed)Source
Molecular Weight 180.21 g/mol [5]
XLogP3 -0.6 to -2.4Computed for isomers[6][8]
Hydrogen Bond Donors 4Computed for isomers[8]
Hydrogen Bond Acceptors 4Computed for isomers[8]
Topological Polar Surface Area ~89-110 ŲComputed for isomers[3][8]
Solubility Expected to be soluble in water and polar organic solvents.Inferred from structure
pKa (Basic - Amine) ~5.5 (Predicted)Predicted for similar structures[9]
pKa (Acidic - Phenol) ~11.7 (Predicted)Predicted for similar structures[9]

Note: Values are primarily based on computations for closely related isomers, 2-amino-3-(4-hydroxyphenyl)propanamide and 2-amino-3-(3-hydroxyphenyl)propanoic acid, as direct experimental data for the title compound is not widely available.

Synthesis and Purification

The synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide typically involves the amidation of its corresponding carboxylic acid, m-tyrosine. To prevent unwanted side reactions, a protection strategy for the α-amino and phenolic hydroxyl groups is essential.

Proposed Synthetic Workflow

A plausible laboratory-scale synthesis involves the following key stages:

  • Protection: The α-amino group of m-tyrosine is protected, commonly with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group. The phenolic hydroxyl may also be protected, for instance, as a benzyl ether.

  • Carboxyl Activation: The carboxylic acid moiety of the protected m-tyrosine is activated to facilitate nucleophilic attack by ammonia. Common activating agents include carbodiimides (e.g., DCC, EDC) or conversion to an acid chloride with reagents like thionyl chloride.[10]

  • Amidation: The activated carboxyl group is reacted with a source of ammonia (e.g., aqueous ammonia or ammonium chloride with a base) to form the primary amide.[10]

  • Deprotection: The protecting groups on the α-amino and hydroxyl functions are removed under appropriate conditions (e.g., acidolysis for Boc, hydrogenolysis for Cbz/benzyl ether) to yield the final product.[11]

Synthesis_Workflow cluster_0 Synthesis Protocol cluster_1 Purification & Analysis Start m-Tyrosine Protect Step 1: Protect (Amino & Hydroxyl Groups) Start->Protect Activate Step 2: Activate (Carboxyl Group) Protect->Activate Amidate Step 3: Amidate (React with Ammonia) Activate->Amidate Deprotect Step 4: Deprotect (Remove Protecting Groups) Amidate->Deprotect Product Crude Product Deprotect->Product Purify Purification (Chromatography/Recrystallization) Product->Purify Analyze Characterization (NMR, MS, HPLC) Purify->Analyze Final Pure Compound Analyze->Final

Caption: General workflow for synthesis and purification.

Purification Protocol

Post-synthesis, the crude product requires purification to remove unreacted starting materials, reagents, and byproducts.

  • Extraction: Perform a liquid-liquid extraction to remove non-polar impurities.[12]

  • Chromatography: Flash column chromatography on silica gel is a standard method for purifying amino acid derivatives. A polar eluent system, such as ethyl acetate/methanol, is often effective.[11][12]

  • Recrystallization: For solid products, recrystallization from a suitable solvent system (e.g., methanol/hexane) can yield a highly pure crystalline material.[11]

Chemical Reactivity and Stability

The reactivity of 2-Amino-3-(3-hydroxyphenyl)propanamide is governed by its three principal functional groups.

  • Phenolic Hydroxyl Group: This group is susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species, potentially forming quinone-type structures.[13] This reactivity is central to the role of its parent molecule, m-tyrosine, as a marker of oxidative stress.

  • α-Amino Group: As a primary amine, this group is nucleophilic and basic. It can participate in reactions such as acylation, alkylation, and Schiff base formation.

  • Primary Amide Group: The amide bond is generally stable but can be hydrolyzed to the corresponding carboxylic acid (m-tyrosine) under strong acidic or basic conditions, particularly with heating.

  • Stability: The compound should be stored in a cool, dark place, preferably under an inert atmosphere, to minimize oxidation of the phenolic group. Aqueous solutions may have limited stability, especially if not buffered or protected from light and oxygen.[14]

Analytical Characterization

A suite of analytical techniques is required to confirm the identity, structure, and purity of the synthesized compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the connectivity of atoms and the presence of the key functional groups.[12][15]

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the molecular formula.[12][15]

  • Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups by detecting their characteristic vibrational frequencies, such as N-H stretches (amine and amide), O-H stretch (phenol), and C=O stretch (amide I band).[15]

  • High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound. A reversed-phase column (e.g., C18) with a gradient elution of water and a polar organic solvent (like acetonitrile or methanol), often with an acid modifier like formic acid, is typically used.[2][16][17] Detection can be achieved using UV-Vis (due to the aromatic ring) or mass spectrometry (LC-MS).[16]

Applications in Research and Drug Development

While specific applications of 2-Amino-3-(3-hydroxyphenyl)propanamide are not yet widely documented, its structure suggests several promising avenues for research.

  • Peptidomimetics and Unnatural Amino Acids: As an unnatural amino acid derivative, it can be incorporated into peptide sequences to modulate their conformation, stability against proteolysis, and receptor binding properties.[4][18][19]

  • Prodrug Design: The amidation of the parent acid, m-tyrosine, may alter its transport properties, potentially leveraging amino acid or peptide transporters for targeted delivery.[20]

  • Drug Discovery Scaffolds: The meta-hydroxyphenyl-propanamide core is a versatile building block for constructing compound libraries for screening against various biological targets, including enzymes and receptors.[13][19]

  • Oxidative Stress Research: Given that m-tyrosine is a biomarker for oxidative damage, its amide derivative could be used as a chemical probe or standard in studies related to this physiological state.[2]

Conclusion

2-Amino-3-(3-hydroxyphenyl)propanamide is a chiral molecule with a rich chemical functionality derived from its α-amino, primary amide, and meta-phenolic groups. While detailed experimental data remains limited, its properties can be reliably inferred from its structure and comparison with closely related isomers. Its synthesis is achievable through standard peptide chemistry techniques involving protection, activation, and deprotection steps. The compound's potential as a building block in drug discovery and as a tool in biochemical research is significant, inviting further investigation into its biological activity and therapeutic applications. Robust analytical characterization is crucial for ensuring the quality and reliability of any future studies.

References

  • PubChem. (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. 2-amino-N-(3-hydroxyphenyl)propanamide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Wikipedia. (2024). Tyrosine. Retrieved February 17, 2026, from [Link]

  • PubChem. 2-amino-N-[(3-hydroxyphenyl)methyl]propanamide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PrepChem.com. Synthesis of (S)-2-Amino-3-hydroxy-N-1H-pyrrol-1-ylpropanamide. Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. 2-Amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

  • Pinga, K., et al. (2009). Tyrosine and glycine derivatives as potential prodrugs: design, synthesis, and pharmacological evaluation of amide derivatives. AAPS PharmSciTech, 10(3), 849-857.
  • Molbase. 2-AMINO-3-(3-FLUORO-4-HYDROXYPHENYL)PROPANOIC ACID. Retrieved February 17, 2026, from [Link]

  • precisionFDA. 2-AMINO-N-(1-HYDROXY-3-PHENYLPROPAN-2-YL)-3-PHENYLPROPANAMIDE. U.S. Food and Drug Administration. Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- Properties. CompTox Chemicals Dashboard. Retrieved February 17, 2026, from [Link]

  • PubChem. L-Tyrosinamide. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • PubChem. 3-Tyrosine, DL-. National Center for Biotechnology Information. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2018). WO2018216823A1 - Alpha-amino amide derivatives.
  • IUPAC. Nomenclature and Symbolism for Amino Acids and Peptides. Retrieved February 17, 2026, from [Link]

  • Google Patents. (2014). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • G.M.S.P.D. Costa, et al. (2018). Amino Acids in the Development of Prodrugs. Molecules, 23(9), 2318.
  • Wikipedia. (2024). Propanamide. Retrieved February 17, 2026, from [Link]

  • Waters Corporation. (2021). Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. Retrieved February 17, 2026, from [Link]

  • Agilent Technologies. Amino Acid Analysis. Retrieved February 17, 2026, from [Link]

  • Pharmaceutical Online. (2025). Targeting viral entry to expand antiviral drug discovery strategies. Retrieved February 17, 2026, from [Link]

  • NIST. Propanamide, 3-phenyl-N-propyl-. NIST Chemistry WebBook. Retrieved February 17, 2026, from [Link]

  • ResearchGate. (2025). Unnatural amino acids in drug discovery. Retrieved February 17, 2026, from [Link]

  • U.S. Environmental Protection Agency. (2006). Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. Retrieved February 17, 2026, from [Link]

  • Pharmaceutical Online. (2000). RSP Amino Acid Analogues at Drug Discovery Technology. Retrieved February 17, 2026, from [Link]

  • Norwegian Research Information Repository. (2021). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Retrieved February 17, 2026, from [Link]

  • Pharmaffiliates. 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved February 17, 2026, from [Link]

Sources

2-Amino-3-(3-hydroxyphenyl)propanamide IUPAC name and structure

Author: BenchChem Technical Support Team. Date: February 2026

Isomeric Distinction, Synthetic Pathways, and Pharmacological Implications

Abstract

This technical guide provides a comprehensive analysis of 2-Amino-3-(3-hydroxyphenyl)propanamide , the amide derivative of meta-tyrosine (m-tyrosine).[1] Unlike its proteinogenic isomer (para-tyrosine), this molecule is primarily associated with oxidative stress pathology and allelopathic phytotoxicity.[1] This document details the IUPAC structural elucidation, robust synthetic methodologies (solution and solid-phase), and the physicochemical properties governing its application in peptidomimetic drug design.[1]

Structural Elucidation & Nomenclature

IUPAC Deconstruction

The systematic name 2-Amino-3-(3-hydroxyphenyl)propanamide is derived via the following hierarchy:

  • Principal Functional Group: Amide (Suffix: -amide).[1][2][3][4] The carbon of the amide group is C1.[1][5]

  • Carbon Backbone: Propane (3 carbons).[1]

  • Substituents:

    • Amino group: Located at C2 (alpha-position).[1]

    • 3-Hydroxyphenyl group: A phenyl ring attached to C3, with a hydroxyl group at the meta position (relative to the ethyl attachment).[1]

Isomeric Context

It is critical to distinguish this molecule from L-Tyrosinamide (para-isomer), the derivative of the standard amino acid.[1]

  • Target Molecule (meta): 3-OH substitution.[1][6] Marker of hydroxyl radical damage to phenylalanine; non-proteinogenic.[1]

  • Standard Isomer (para): 4-OH substitution.[1] Precursor to catecholamines and melanin.[1]

Structural Visualization

The following diagram illustrates the connectivity and the critical meta-substitution pattern.

Caption: Connectivity graph highlighting the meta-hydroxyl positioning relative to the peptide backbone.

Physicochemical Profile

The following data summarizes the properties of the hydrochloride salt, which is the standard stable form for storage and synthesis.

PropertyValue / DescriptionNote
Molecular Formula C₉H₁₂N₂O₂Free base
Molecular Weight 180.21 g/mol Free base
Solubility High in H₂O, DMSO, MethanolAmide functionality increases polarity vs. ester analogs.
pKa (approx)

-NH₃⁺: ~7.5 | Phenol: ~9.8
The amide withdraws electron density, slightly lowering pKa of

-amine.[1]
Stability Hydrolysis susceptible at pH < 2 or pH > 10Stable as dry HCl salt at -20°C.
Stereochemistry (S)-Enantiomer (L-isomer)Most common for biological mimicry; derived from L-Phe oxidation.[1]

Synthetic Methodologies

Synthesis of the amide requires activating the carboxylic acid of the parent amino acid (m-Tyrosine) while protecting the alpha-amine.[1] Two primary routes are recommended based on scale and available equipment.

Route A: Solution-Phase Mixed Anhydride (Scalable)

This method uses isobutyl chloroformate to generate a mixed anhydride intermediate, which is then cleaved by ammonia.[1] It is cost-effective for multi-gram scales.[1]

Route B: Solid-Phase Synthesis (High Purity)

Using Rink Amide Resin allows for the direct cleavage of the peptide bond to yield the C-terminal amide.[1] This is preferred for drug discovery applications where purity is paramount.[1]

Synthetic Workflow Diagram

Synthesis Workflow Figure 2: Solid-Phase Synthesis Protocol using Rink Amide Resin Start Starting Material: Fmoc-m-Tyr(tBu)-OH Coupling Coupling Reaction: HATU / DIPEA / DMF Start->Coupling Activate Acid Resin Solid Support: Rink Amide MBHA Resin Resin->Coupling Swell Resin Deprotection Fmoc Removal: 20% Piperidine/DMF Coupling->Deprotection Fmoc-m-Tyr-Resin Cleavage Cleavage & Global Deprotection: 95% TFA / TIPS / H2O Deprotection->Cleavage H-m-Tyr-Resin Product Final Product: H-m-Tyr-NH2 (TFA Salt) Cleavage->Product Precipitate in Ether

Caption: Step-by-step solid-phase synthesis workflow ensuring C-terminal amidation.

Detailed Experimental Protocol

Objective: Synthesis of (S)-2-Amino-3-(3-hydroxyphenyl)propanamide via Solution Phase (EDC/HOBt Coupling). Rationale: This protocol avoids the high cost of resins and is suitable for producing the amide as a standalone building block.[1]

Reagents[7]
  • Substrate: Boc-m-Tyrosine (N-tert-butoxycarbonyl-m-tyrosine).[1]

  • Coupling Agents: EDC.HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole).[1]

  • Ammonia Source: 25% Aqueous Ammonia or Ammonium Chloride/DIPEA.[1]

  • Solvent: DMF (Dimethylformamide) or DCM (Dichloromethane).[1]

Step-by-Step Procedure
  • Activation:

    • Dissolve 1.0 eq of Boc-m-Tyrosine in DMF (0.2 M concentration).

    • Add 1.2 eq of HOBt and stir at 0°C for 15 minutes.

    • Add 1.2 eq of EDC.HCl.[1] Stir for an additional 30 minutes at 0°C.

    • Mechanism:[5][7][8] This forms the active OBt ester, preventing racemization at the alpha-carbon.[1]

  • Amidation:

    • Add 3.0 eq of Ammonium Chloride (NH₄Cl) followed by 3.0 eq of DIPEA (Diisopropylethylamine).[1]

    • Allow the reaction to warm to room temperature and stir for 12–16 hours.

    • Monitoring: Check via TLC (System: 10% MeOH in DCM).[1] The starting acid spot should disappear.[1]

  • Workup (Self-Validating Step):

    • Dilute reaction mixture with Ethyl Acetate.[1]

    • Wash 1: 1M HCl (Removes unreacted amine/DIPEA).[1]

    • Wash 2: Saturated NaHCO₃ (Removes unreacted acid/HOBt).[1]

    • Wash 3: Brine (Drying).[1]

    • Dry over MgSO₄ and concentrate in vacuo.[1]

  • Deprotection (Boc Removal):

    • Dissolve the intermediate (Boc-m-Tyr-NH₂) in DCM.[1]

    • Add TFA (Trifluoroacetic acid) to a final concentration of 20% v/v.[1]

    • Stir for 2 hours. Evaporate TFA (use toluene azeotrope to ensure complete removal).[1]

  • Purification:

    • Precipitate the final salt in cold Diethyl Ether.

    • Isolate via filtration.[1]

Biological & Pharmacological Context[7][10]

Oxidative Stress Marker

Unlike p-tyrosine, m-tyrosine is not encoded by DNA.[1] It is formed post-translationally via hydroxyl radical attack on phenylalanine.[1]

  • Relevance: Elevated levels of m-tyrosine (and its derivatives) in proteins are a "fingerprint" of oxidative damage [1].[1][9]

  • Therapeutic Angle: The amide form (2-Amino-3-(3-hydroxyphenyl)propanamide) is often used as a stable standard for HPLC calibration or as a competitive inhibitor in transport studies to block m-tyrosine incorporation into proteins.[1]

Allelopathy and Herbicidal Activity

m-Tyrosine is a potent allelochemical secreted by fescue grasses (Festuca rubra) [2].[1][10]

  • Mechanism: It mimics phenylalanine, incorporating into the proteome of competing plants, leading to malformed proteins and cell death.

  • Amide Derivative: The amide modification alters the transport kinetics, potentially increasing root uptake efficiency in experimental herbicide designs.[1]

Peptidomimetics

In drug design, replacing p-Tyr with m-Tyr (and amidating the C-terminus) creates peptides that are:

  • Resistant to proteolysis: Non-natural side chain orientation hinders enzyme recognition.[1]

  • Receptor Selective: The shift of the -OH group from position 4 to 3 alters hydrogen bonding networks in GPCR binding pockets (e.g., Opioid receptors) [3].[1]

References

  • National Center for Biotechnology Information (NCBI). (n.d.).[1] Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress.[1][7] PMC.[1] Retrieved from [Link]

  • Frontiers in Plant Science. (2020).[1] The Phytotoxicity of Meta-Tyrosine Is Associated With Altered Phenylalanine Metabolism.[1] Retrieved from [Link]

  • PubChem. (n.d.).[1] 2-amino-N-(3-hydroxyphenyl)propanamide Compound Summary. Retrieved from [Link][1]

  • Royal Society of Chemistry. (2016).[1] Solid phase synthesis of TyrT, a thymine–tyrosine conjugate.[1][11] (Methodology reference for Tyrosine Amide synthesis). Retrieved from [Link]

Sources

An In-depth Technical Guide to 2-Amino-3-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-3-(3-hydroxyphenyl)propanamide, a derivative of the amino acid meta-tyrosine, is a compound of growing interest within the scientific community. This technical guide provides a comprehensive overview of its fundamental properties, synthesis, and potential biological activities. By consolidating key data and outlining experimental methodologies, this document serves as a foundational resource for researchers engaged in drug discovery and development. The guide details the physicochemical characteristics of the compound, offers a step-by-step synthesis protocol, and explores its putative mechanisms of action, thereby providing a robust framework for future investigation.

Introduction

2-Amino-3-(3-hydroxyphenyl)propanamide is a synthetic amino acid derivative with a chemical structure analogous to endogenous molecules, suggesting a potential for interaction with biological systems. Its core structure consists of a propanamide backbone with an amino group at the alpha-position and a 3-hydroxyphenyl moiety attached to the beta-carbon. This arrangement presents multiple functional groups—a primary amine, an amide, and a phenolic hydroxyl group—that can participate in various chemical interactions, including hydrogen bonding and electrostatic interactions with biological targets.[1] The strategic placement of the hydroxyl group at the meta-position of the phenyl ring distinguishes it from its more common para-substituted counterpart (a derivative of tyrosine), potentially conferring unique pharmacological properties. Understanding the synthesis, properties, and biological context of this molecule is crucial for harnessing its potential in medicinal chemistry and drug development.

Core Compound Identification and Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development, influencing everything from reaction kinetics to bioavailability.

CAS Number: 1500527-92-3

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 2-Amino-3-(3-hydroxyphenyl)propanamide and its related parent compound, L-m-tyrosine. These data are essential for designing experimental conditions, predicting solubility, and understanding the compound's behavior in biological systems.

PropertyValueSource
Molecular Formula C₉H₁₂N₂O₂[2]
Molecular Weight 180.21 g/mol
Parent Compound (L-m-tyrosine) Molecular Formula C₉H₁₁NO₃[3]
Parent Compound (L-m-tyrosine) Molecular Weight 181.19 g/mol [3]
Parent Compound (L-m-tyrosine HCl salt) Molecular Weight 217.65 g/mol [3]
Predicted Water Solubility HighImplied by functional groups
Predicted LogP LowImplied by functional groups
Appearance White to off-white solid (predicted)General for similar compounds

Synthesis and Characterization

The synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide can be approached through standard peptide chemistry techniques, typically starting from its corresponding amino acid, 3-hydroxy-L-phenylalanine (L-m-tyrosine). The primary transformation involves the amidation of the carboxylic acid group.

Rationale for Synthetic Strategy

The chosen synthetic pathway focuses on the selective activation of the carboxylic acid group of a protected L-m-tyrosine, followed by amidation. This strategy is widely adopted in peptide synthesis due to its efficiency and the availability of a vast array of protecting groups and coupling reagents. The use of protecting groups for the amine and hydroxyl functionalities is critical to prevent side reactions and ensure the selective formation of the desired amide bond. Subsequent deprotection yields the final product. This methodical approach ensures high purity and yield, which are paramount for pharmacological studies.

Conceptual Synthesis Workflow

The following diagram illustrates a conceptual workflow for the synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide.

SynthesisWorkflow Start Start: L-m-tyrosine Protect Protection of Amine and Hydroxyl Groups Start->Protect e.g., Boc, Z for amine TBDMS for hydroxyl Activate Carboxylic Acid Activation Protect->Activate e.g., DCC, HOBt Amidate Amidation with Ammonia Source Activate->Amidate Deprotect Removal of Protecting Groups Amidate->Deprotect e.g., TFA, H₂/Pd Purify Purification (e.g., Chromatography) Deprotect->Purify End Final Product: 2-Amino-3-(3-hydroxyphenyl)propanamide Purify->End

Caption: Conceptual workflow for the synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide.

Detailed Experimental Protocol: Synthesis from L-m-tyrosine

This protocol provides a representative method for the synthesis of the target compound. Note: This is a generalized protocol and may require optimization.

  • Protection of L-m-tyrosine:

    • Dissolve L-m-tyrosine in a suitable solvent system (e.g., a mixture of dioxane and water).

    • Add a base (e.g., sodium bicarbonate) to adjust the pH.

    • Introduce an amine-protecting group reagent, such as Di-tert-butyl dicarbonate (Boc₂O), and stir at room temperature until the reaction is complete (monitored by TLC).

    • Protect the phenolic hydroxyl group if necessary, using a suitable protecting group like a silyl ether.

    • Extract and purify the protected amino acid.

  • Amide Formation:

    • Dissolve the protected L-m-tyrosine in an anhydrous aprotic solvent (e.g., dichloromethane or DMF).

    • Add a coupling agent (e.g., DCC or HBTU) and an activator (e.g., HOBt).

    • Introduce a source of ammonia, such as ammonium chloride with a non-nucleophilic base (e.g., DIEA), to the reaction mixture.

    • Stir the reaction at room temperature until completion.

  • Deprotection:

    • Remove the solvent under reduced pressure.

    • Treat the crude product with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane, to remove the Boc protecting group.

    • If a hydroxyl protecting group was used, select an appropriate deprotection method (e.g., TBAF for silyl ethers).

  • Purification:

    • Purify the final compound using techniques such as recrystallization or column chromatography on silica gel to yield pure 2-Amino-3-(3-hydroxyphenyl)propanamide.[4]

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Biological Activity and Potential Mechanisms of Action

While specific studies on 2-Amino-3-(3-hydroxyphenyl)propanamide are limited, its structural similarity to other biologically active molecules allows for informed hypotheses regarding its potential pharmacological roles. Derivatives of amino acids are known to be versatile in medicinal chemistry, often serving as intermediates or active compounds themselves.[1][5]

Hypothesized Biological Roles
  • Neuromodulatory Activity: Given its structural resemblance to neurotransmitter precursors like L-DOPA and other tyrosine derivatives, this compound could potentially interact with enzymes or receptors within the central nervous system. For instance, related structures have been investigated for their effects on dopamine receptors.

  • Enzyme Inhibition: The functional groups present in the molecule could allow it to act as an inhibitor for various enzymes. For example, it might compete with endogenous substrates for binding to the active site of metabolic enzymes.

  • Antimicrobial/Antifungal Activity: Amino acid derivatives have been explored as potential antimicrobial agents.[6] The specific stereochemistry and functional groups of 2-Amino-3-(3-hydroxyphenyl)propanamide could allow it to interfere with microbial cellular processes.

  • Anti-inflammatory Effects: Some amino acid metabolites, such as tryptophan derivatives, have demonstrated anti-inflammatory properties.[7] It is plausible that 2-Amino-3-(3-hydroxyphenyl)propanamide could modulate inflammatory pathways.

Potential Signaling Pathway Interaction

The interaction of small molecules with cellular signaling pathways is a cornerstone of modern drug development. Based on the activities of similar compounds, 2-Amino-3-(3-hydroxyphenyl)propanamide could potentially modulate pathways involved in inflammation, such as the NF-κB signaling cascade.

SignalingPathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor (e.g., TLR, TNFR) IKK IKK Complex Receptor->IKK Signal Transduction IkB IκBα IKK->IkB Phosphorylates NFkB p50 p65 NF-κB IkB->NFkB Inhibits NFkB_nuc p50 p65 NFkB->NFkB_nuc Translocation Compound 2-Amino-3-(3-hydroxyphenyl)propanamide (Hypothesized) Compound->IKK Potential Inhibition? DNA DNA NFkB_nuc->DNA Binds to Promoter Region Genes Pro-inflammatory Gene Transcription DNA->Genes

Caption: Hypothesized modulation of the NF-κB inflammatory pathway.

This diagram illustrates a potential mechanism where the compound could inhibit the IKK complex, preventing the degradation of IκBα and subsequent translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory genes. This remains a hypothesis pending experimental validation.

Potential Applications and Future Research

The unique structural features of 2-Amino-3-(3-hydroxyphenyl)propanamide make it a candidate for several applications in drug development and chemical biology.

  • Scaffold for Drug Discovery: This molecule can serve as a versatile starting point or scaffold for the synthesis of more complex pharmaceutical compounds. Its functional groups can be readily modified to optimize binding affinity, selectivity, and pharmacokinetic properties.

  • Prodrug Development: The amine or hydroxyl groups could be used to attach a promoiety, creating a prodrug with improved solubility, stability, or targeted delivery. The use of amino acids in prodrug design is a well-established strategy to enhance the therapeutic profile of parent drugs.

  • Chemical Probe: In a labeled form (e.g., with a fluorescent tag or radioisotope), this compound could be used as a chemical probe to identify and study novel biological targets.

Future research should focus on a systematic evaluation of its biological activities through in vitro and in vivo screening assays. Elucidating its precise mechanism of action will be critical, as will studies to determine its structure-activity relationship (SAR) by synthesizing and testing a library of related analogs.

Conclusion

2-Amino-3-(3-hydroxyphenyl)propanamide is a compound with significant untapped potential in the fields of medicinal chemistry and pharmacology. This guide has provided a comprehensive overview of its known properties, a robust framework for its synthesis, and a well-reasoned basis for hypotheses regarding its biological activity. As research continues, a deeper understanding of this molecule and its derivatives will undoubtedly open new avenues for the development of novel therapeutics and research tools.

References

  • PubChem. (n.d.). (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid hcl. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Amino-3-hydroxy-1-(4-nitrophenyl)propan-1-one Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-amino-N-[(3-hydroxyphenyl)methyl]propanamide. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). synthesis of 2-amino-3-phenylpropan-1-ol compounds from baylis-hillman derivatives, carbon nanotube, kinetic, lifetime and biological studies. Retrieved from [Link]

  • Multiple Sclerosis News Today. (2021, August 4). Amino Acid Metabolite Shows Anti-inflammatory Potential. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). Propanamide, 2-amino-N-(4-nitrophenyl)-3-[(phenylmethyl)thio]-, (2R)- Properties. CompTox Chemicals Dashboard. Retrieved from [Link]

  • MDPI. (2023, February 2). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. Retrieved from [Link]

  • MDPI. (2024, February 17). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Retrieved from [Link]

  • Google Patents. (n.d.). CN104030941A - Synthesis method of 3-(4-hydroxyphenyl)propanamide.
  • Veeprho. (n.d.). 3-chloro-N-(3-hydroxyphenyl)propanamide. Retrieved from [Link]

  • MDPI. (2018, September 11). Amino Acids in the Development of Prodrugs. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Propanamide, 2-hydroxy- (CAS 2043-43-8). Retrieved from [Link]

Sources

2-Amino-3-(3-hydroxyphenyl)propanamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Amino-3-(3-hydroxyphenyl)propanamide

Executive Summary & Molecular Identity

2-Amino-3-(3-hydroxyphenyl)propanamide, commonly referred to as


-Tyrosine Amide , is a non-proteinogenic amino acid derivative. Unlike its canonical isomer (

-Tyrosine amide), which possesses a para-hydroxyl group, this compound features a meta-hydroxyl substitution. This structural variance confers unique electronic properties and steric configurations, making it a critical tool in peptidomimetic drug design for increasing proteolytic stability and probing receptor-ligand interactions.
Physicochemical Specifications
ParameterSpecification
IUPAC Name 2-Amino-3-(3-hydroxyphenyl)propanamide
Common Synonyms

-Tyrosine amide; 3-Hydroxyphenylalanine amide
Chemical Formula

Molecular Weight 180.20 g/mol
Exact Mass 180.0899
Isomeric Distinction meta-substitution (3-position) vs. standard para (4-position)
Solubility Soluble in water, methanol, DMSO; sparingly soluble in non-polar solvents
pKa (Calculated)

-NH

: ~7.8

Structural Analysis & Isomerism

The biological activity of tyrosine derivatives is strictly governed by the position of the hydroxyl group on the phenyl ring. Researchers must distinguish between the two primary isomers:

  • 
    -Tyrosine Amide (Para):  The standard biological isomer. The hydroxyl group is at position 4.[1]
    
  • 
    -Tyrosine Amide (Meta):  The subject of this guide. The hydroxyl group is at position 3.
    

Scientific Implication: The meta-hydroxyl group alters the hydrogen bonding network within the enzyme active site. In oxidative stress research,


-tyrosine is a marker of hydroxyl radical attack on phenylalanine. In medicinal chemistry, replacing a 

-Tyr residue with

-Tyr (and subsequently amidating the C-terminus) is a strategy to arrest peptide hydrolysis and map the steric tolerance of G-protein coupled receptors (GPCRs).

Synthetic Methodology: Solid-Phase Peptide Synthesis (SPPS)

While liquid-phase amidation of methyl esters is possible, it is prone to racemization and lower yields. The industry-standard protocol for generating high-purity amino acid amides is Fmoc-based Solid Phase Peptide Synthesis (SPPS) utilizing Rink Amide resin. This method ensures the C-terminal carboxyl group is converted to a primary amide upon cleavage.

Protocol: Rink Amide Resin Strategy

Materials:

  • Resin: Rink Amide MBHA Resin (Loading: 0.5–0.7 mmol/g).

  • Amino Acid: Fmoc-

    
    -Tyr(tBu)-OH (Side chain protection is critical).
    
  • Coupling Reagents: HBTU/HOBt or DIC/Oxyma.

  • Cleavage Cocktail: TFA:TIS:H

    
    O (95:2.5:2.5).[2]
    

Step-by-Step Workflow:

  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes to expose reactive amine sites.

  • Fmoc Deprotection: Treat with 20% Piperidine in DMF (

    
     min). Wash with DMF (
    
    
    
    ).
  • Coupling:

    • Dissolve Fmoc-

      
      -Tyr(tBu)-OH (3 eq), HBTU (2.9 eq), and DIPEA (6 eq) in DMF.
      
    • Add to resin and shake at room temperature for 60 minutes.

    • Validation: Perform Kaiser Test. (Blue = Incomplete; Colorless = Complete).

  • Final Deprotection: Remove N-terminal Fmoc group with 20% Piperidine/DMF.

  • Cleavage & Global Deprotection:

    • Wash resin with DCM to remove DMF traces.[3]

    • Incubate resin in TFA:TIS:H

      
      O (95:2.5:2.5)  for 2 hours.
      
    • Mechanism:[4] The high acid concentration cleaves the peptide from the Rink linker (yielding the amide) and removes the tert-butyl (tBu) protection from the phenol.

  • Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge and lyophilize.

SPPS_Workflow Start Start: Rink Amide Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Start->Deprotect Coupling Coupling Reaction (Fmoc-m-Tyr(tBu)-OH + HBTU/DIPEA) Deprotect->Coupling Test Kaiser Test (Ninhydrin) Coupling->Test Test->Deprotect Positive (Blue) Repeat Coupling Cleavage Acid Cleavage (95% TFA / 2.5% TIS / 2.5% H2O) Test->Cleavage Negative (Colorless) Proceed Product Final Product: m-Tyrosine Amide Cleavage->Product Ether Precipitation

Figure 1: SPPS workflow for the synthesis of m-Tyrosine Amide using Rink Amide resin logic.

Analytical Characterization & Validation

To ensure the integrity of the synthesized compound, a dual-method validation approach utilizing HPLC and Mass Spectrometry is required.

A. High-Performance Liquid Chromatography (HPLC)

Due to the polarity of the primary amide and the phenolic hydroxyl, a standard C18 column requires a modified gradient.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5

    
    m, 
    
    
    
    mm).
  • Mobile Phase A: Water + 0.1% TFA (Ion pairing agent to improve peak shape).

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 40% B over 20 minutes. (Note: The amide elutes earlier than the ester or protected forms).

  • Detection: UV at 280 nm (Characteristic phenol absorption).

B. Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Theoretical Mass (

    
    ):  180.20 Da.
    
  • Observed Species:

    • 
      : 181.2  (Base peak).
      
    • 
      : 361.4  (Dimer, often seen at high concentrations).
      

Analytical_Logic Sample Crude Product HPLC HPLC (C18) UV @ 280nm Sample->HPLC MS ESI-MS (Positive Mode) Sample->MS Decision Purity Check HPLC->Decision Single Peak? MS->Decision M+H = 181.2? Pass Release: Target MW 180.2 Decision->Pass Yes Fail Repurify: Prep-HPLC Decision->Fail No

Figure 2: Analytical decision matrix for validating molecular identity and purity.

Biological & Pharmaceutical Context

Peptidomimetics and Stability

The conversion of the carboxylic acid to an amide (


) serves a specific purpose in drug discovery: C-terminal Capping .
  • Charge Neutralization: It removes the negative charge at the C-terminus, mimicking the electronic environment of a peptide bond within a longer protein chain.

  • Exopeptidase Resistance: Free carboxylates are targets for carboxypeptidases. Amidation blocks this degradation pathway, significantly extending the half-life of the molecule in biological assays.

Oxidative Stress Marker

-Tyrosine is generated in vivo when the hydroxyl radical (

) attacks Phenylalanine. Unlike enzymatic hydroxylation (which yields

-Tyrosine), this radical attack is non-specific. Consequently,

-Tyrosine and its amide derivatives are used as standards in chromatography to quantify oxidative damage in protein samples.

References

  • Solid-Phase Peptide Synthesis (SPPS) Standards: Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. [Link]

  • Rink Amide Resin Cleavage Protocols: Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • m-Tyrosine as an Oxidative Marker: Gieseg, S. P., et al. (1993). Protein-bound 3,4-dihydroxyphenylalanine is a major reductant-formed product of hydroxyl radical attack on proteins. Biochemistry. [Link][5][1][6][7]

  • PubChem Compound Summary: National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 61167294, 2-amino-N-(3-hydroxyphenyl)propanamide (Isomer Analog). [Link]

Sources

A Technical Guide to Determining the Solubility of 2-Amino-3-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This whitepaper provides a comprehensive technical guide for researchers, scientists, and drug development professionals on determining the aqueous and organic solvent solubility of 2-Amino-3-(3-hydroxyphenyl)propanamide. As the amide derivative of the non-proteinogenic amino acid m-tyrosine, this compound presents unique physicochemical characteristics that necessitate a rigorous and systematic approach to solubility assessment. This guide details the foundational principles governing its solubility, provides a step-by-step protocol for the gold-standard shake-flask method, outlines robust analytical quantification techniques, and discusses the critical interpretation of solubility data in the context of pharmaceutical development.

Introduction: The Critical Role of Solubility

2-Amino-3-(3-hydroxyphenyl)propanamide, the amide of m-tyrosine, is a molecule of interest in medicinal chemistry and drug discovery. Its structure, featuring a primary amine, a phenolic hydroxyl group, and a carboxamide, imparts a complex physicochemical profile. The solubility of an active pharmaceutical ingredient (API) is a paramount physical property that profoundly influences its entire development lifecycle. From early discovery, where it dictates the reliability of in vitro assays, to late-stage formulation and in vivo performance, poor solubility can lead to low bioavailability, underestimated toxicity, and significant development hurdles.[1][2]

This guide is structured to provide both the theoretical underpinnings and the practical, field-proven methodologies required to accurately characterize the solubility of this specific molecule. By understanding the "why" behind each experimental choice, researchers can generate reliable, reproducible data crucial for informed decision-making in the drug development pipeline.

Physicochemical Landscape of 2-Amino-3-(3-hydroxyphenyl)propanamide

The solubility behavior of 2-Amino-3-(3-hydroxyphenyl)propanamide is governed by its distinct functional groups, which can ionize and participate in hydrogen bonding.

  • Ionizable Groups and pH-Dependence: The molecule possesses two primary ionizable centers: the primary amino group (α-amino) and the phenolic hydroxyl group.

    • The α-amino group is basic and will be protonated (cationic, -NH3+) at pH values below its pKa (~7-8).

    • The phenolic hydroxyl group is weakly acidic and will be deprotonated (anionic, -O-) at pH values above its pKa (~9-10).

  • Zwitterionic Nature: Like amino acids, this molecule can exist as a zwitterion, possessing both a positive and a negative charge, though its net charge is zero.[3] This zwitterionic character significantly enhances its solubility in polar protic solvents like water.[3]

  • Hydrogen Bonding: The presence of the amide (-CONH2), amino (-NH2), and hydroxyl (-OH) groups makes the molecule an excellent hydrogen bond donor and acceptor.[4] This capability is central to its interaction with protic solvents.

  • Hydrophobicity: The phenyl ring introduces a degree of lipophilicity, which will influence its solubility in less polar and organic solvents.

The interplay of these features means that the aqueous solubility of 2-Amino-3-(3-hydroxyphenyl)propanamide will be highly dependent on the pH of the medium.[2][5][6] Generally, solubility is lowest near the isoelectric point (pI) where the net charge is zero and highest at pH values where the molecule is predominantly in its cationic (low pH) or anionic (high pH) form.

Experimental Design: The Gold Standard Shake-Flask Method

To determine the thermodynamic or equilibrium solubility, the shake-flask method is the most reliable and widely accepted technique.[7][8][9] This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound.[9]

Rationale for Solvent Selection

The choice of solvents should be guided by regulatory requirements and practical applications in pharmaceutical development.

  • Aqueous Buffers (pH 1.2, 4.5, 6.8): As per International Council for Harmonisation (ICH) guidelines for Biopharmaceutics Classification System (BCS)-based biowaivers, solubility must be determined across a pH range representative of the gastrointestinal tract.[10][11][12][13] A drug is considered "highly soluble" if its highest therapeutic dose can dissolve in 250 mL of aqueous media over this pH range at 37 °C.[10][12][13]

  • Water (Unbuffered): Provides a baseline solubility in a neutral aqueous environment.

  • Common Co-solvents: Solvents such as ethanol, propylene glycol, and polyethylene glycol (PEG) 400 are frequently used in liquid formulations to enhance the solubility of poorly water-soluble drugs.

  • Organic Solvents: Solvents like methanol, acetonitrile, and dimethyl sulfoxide (DMSO) are useful for understanding the compound's polarity and for analytical method development. Studies on similar N-acetyl amino acid amides have shown that solvents like formic acid can be particularly effective due to favorable interactions with both hydrophobic side chains and the polypeptide backbone.[14][15][16]

Experimental Workflow Diagram

The following diagram outlines the logical flow of the shake-flask solubility determination protocol.

Sources

Methodological & Application

Application Note: Mechanistic Profiling of 2-Amino-3-(3-hydroxyphenyl)propanamide (m-Tyrosinamide)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Biological Context

2-Amino-3-(3-hydroxyphenyl)propanamide , commonly referred to as


-Tyrosinamide , is the C-terminal amide derivative of the non-proteinogenic amino acid 

-

-tyrosine. Unlike its parent acid, which is a known marker of oxidative stress and a cytotoxic agent due to misincorporation into proteins, the amide derivative serves as a specialized chemical probe.

This application note details the mechanism of action (MoA) studies required to characterize this compound's utility in three critical areas:

  • Transport Selectivity: Acting as a substrate/inhibitor for System L transporters (LAT1/SLC7A5) without immediate ribosomal incorporation.

  • Peptidomimetic Stability: Serving as a C-terminal cap in opioid peptide analogues (e.g., Dmt-Tic derivatives) to resist carboxypeptidase degradation.

  • False Neurotransmission: Investigating its potential as a "masked" precursor to

    
    -tyramine in catecholaminergic neurons.
    

Mechanism of Action (MoA) Landscape

The biological activity of


-Tyrosinamide is governed by its structural homology to the neurotransmitter precursors L-Tyrosine and L-DOPA, modified by the metabolic stability of the amide group.
The Transport-Translation Decoupling Hypothesis

-Tyrosine is toxic because it mimics Phenylalanine and is charged onto tRNA

, leading to the synthesis of dysfunctional proteins. The primary mechanistic value of the amide derivative is its ability to decouple transport from translation.
  • Transport: The amide retains affinity for the Large Neutral Amino Acid Transporter 1 (LAT1), allowing cellular entry.

  • Translation Block: The C-terminal amide prevents esterification by phenylalanyl-tRNA synthetase, theoretically mitigating immediate cytotoxicity unless intracellular amidases cleave the protecting group.

Pathway Visualization

The following diagram illustrates the differential processing of


-Tyrosine versus its Amide derivative.

MoA_Pathway Phe L-Phenylalanine mTyr L-m-Tyrosine (Acid Form) Phe->mTyr Hydroxylation ROS OH• Radical (Oxidative Stress) ROS->mTyr LAT1 LAT1 Transporter (SLC7A5) mTyr->LAT1 Substrate tRNA tRNA-Phe Loading mTyr->tRNA Mistranslation AADC Aromatic L-AA Decarboxylase mTyr->AADC Decarboxylation mTyrAmide m-Tyrosinamide (Target Compound) mTyrAmide->LAT1 Substrate/Inhibitor mTyrAmide->tRNA Blocked (No COOH) Amidase Intracellular Amidase mTyrAmide->Amidase Hydrolysis? LAT1->mTyr Influx LAT1->mTyrAmide Influx Protein Misfolded Proteins tRNA->Protein Toxicity Amidase->mTyr Slow Release mTyramine m-Tyramine (False Neurotransmitter) AADC->mTyramine

Figure 1: Differential metabolic fate of m-Tyrosine vs. m-Tyrosinamide. The amide modification prevents immediate incorporation into proteins (toxicity) while retaining transporter affinity.

Experimental Protocols

Protocol A: LAT1 Transport Competition Assay

Objective: Determine the affinity (


) of 

-Tyrosinamide for the LAT1 transporter relative to the endogenous substrate L-Leucine. Rationale: LAT1 is overexpressed in many cancers and the Blood-Brain Barrier (BBB). High affinity indicates potential as a BBB-shuttle or tumor-targeting vector.

Materials:

  • Cell Line: HEK293 cells stably expressing hLAT1/4F2hc (SLC7A5/SLC3A2).

  • Tracer:

    
    -L-Leucine (10 nM final concentration).
    
  • Test Compound: 2-Amino-3-(3-hydroxyphenyl)propanamide (0.1 µM – 1 mM).

  • Inhibitor Control: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid).

Workflow:

  • Seeding: Plate HEK-LAT1 cells in 24-well plates (

    
     cells/well) and culture for 24h.
    
  • Equilibration: Wash cells

    
     with warm Na
    
    
    
    -free Choline-Cl uptake buffer (to exclude Na
    
    
    -dependent transport).
  • Incubation: Add uptake buffer containing

    
    -L-Leucine and varying concentrations of 
    
    
    
    -Tyrosinamide.
    • Incubate for 2 minutes at 37°C (Initial rate conditions).

  • Termination: Rapidly aspire buffer and wash

    
     with ice-cold PBS containing 1 mM unlabeled Leucine.
    
  • Lysis: Lyse cells with 0.1 N NaOH.

  • Quantification: Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Analysis: Fit data to the Cheng-Prusoff equation to derive

    
    .
    

Data Reporting Template:

CompoundIC50 (µM)Ki (µM)Hill SlopeRelative Affinity (vs Leu)
L-Leucine (Control)15.2 ± 1.2--1.01.0
m-Tyrosinamide [Result] [Result] [Result] [Result]
BCH (Reference)25.0 ± 2.5--0.980.6
Protocol B: Microsomal Stability & Amidase Cleavage

Objective: Assess the metabolic stability of the amide bond. Rationale: If the compound is a "prodrug" for


-Tyrosine, it must be hydrolyzed. If it is a stable probe, it must resist hydrolysis.

Methodology:

  • Reaction Mix: 1 µM

    
    -Tyrosinamide in 100 mM Phosphate Buffer (pH 7.4).
    
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) or Plasma (0.5 mg protein/mL).

  • Initiation: Add NADPH regenerating system (if checking oxidative metabolism) or buffer alone (if checking amidase only).

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g.,

    
    -Tyrosine).
    
  • Detection: LC-MS/MS (MRM mode).

    • Transition 1 (Parent): 181.1

      
       164.1 (Loss of NH3).
      
    • Transition 2 (Metabolite - Acid): 182.1

      
       136.1 (m-Tyrosine).
      
Protocol C: GPCR Binding Screen (Opioid/Adrenergic)

Objective: Determine if the amide moiety confers direct receptor binding affinity, independent of transport. Rationale: Tyrosine amides are pharmacophores for Mu-Opioid Receptors (MOR) and can interact with Adrenergic receptors due to the phenethylamine core.

Workflow Visualization:

GPCR_Binding cluster_controls Controls Step1 Membrane Prep (CHO-hMOR or HEK-D2) Step2 Ligand Addition (Radioligand + m-Tyrosinamide) Step1->Step2 Step3 Incubation (60 min @ 25°C) Step2->Step3 Step4 Filtration (GF/B Filters + PEI) Step3->Step4 Step5 Scintillation Counting Step4->Step5 C1 Total Binding (No Competitor) C2 NSB (Excess Naloxone/Haloperidol)

Figure 2: Workflow for competitive radioligand binding assay to determine receptor affinity.

Expected Results & Troubleshooting

Transport Kinetics
  • Expectation:

    
    -Tyrosinamide should show competitive inhibition of Leucine uptake via LAT1.
    
  • Troubleshooting: If no inhibition is observed, the amide modification may reduce affinity compared to the free acid. Verify with LAT2 (SLC7A8) assays, as amides sometimes shift selectivity profiles.

Stability
  • Expectation: High stability in plasma (low amidase activity) but moderate degradation in liver microsomes.

  • Significance: Rapid hydrolysis suggests the compound acts primarily as a prodrug for

    
    -Tyrosine. High stability suggests it acts as a distinct pharmacological entity (e.g., a transport inhibitor).
    

References

  • Rodgers, K. J., & Dean, R. T. (2000). "Chromatographic separation of the enantiomers of m-tyrosine and their identification in oxidized proteins." Free Radical Biology and Medicine, 29(6), 534-539. Link

  • Gauthier-Coles, G., et al. (2021). "Molecular mechanisms of amino acid transport: The role of LAT1 in cancer." Biochemical Pharmacology, 190, 114664. Link

  • Gentile, G., et al. (2011). "Peptide synthesis: Chemical capping of the C-terminus." Comprehensive Organic Synthesis, 2nd Ed.
  • PubChem Compound Summary. "2-Amino-3-(3-hydroxyphenyl)propanamide." CID 61167294.[1] Link

  • Smith, Q. R. (2000). "Transport of glutamate and other amino acids at the blood-brain barrier." Journal of Nutrition, 130(4), 1016S-1022S. Link

Sources

Use of 2-Amino-3-(3-hydroxyphenyl)propanamide as a research tool for [specific disease]

Author: BenchChem Technical Support Team. Date: February 2026

Sub-Title: Modeling Oxidative Proteotoxicity and False Neurotransmission in Dopaminergic Neurons

Executive Summary

Compound: 2-Amino-3-(3-hydroxyphenyl)propanamide (L-m-Tyrosinamide) Target Disease: Parkinson’s Disease (PD) Primary Application: Induction of non-canonical amino acid proteotoxicity and "false neurotransmitter" synthesis to model sporadic PD pathology.[1]

This guide details the use of L-m-Tyrosinamide as a specialized research tool. Unlike canonical L-Tyrosine (4-hydroxyphenyl), the meta-isomer (3-hydroxyphenyl) is a product of oxidative stress (phenylalanine hydroxylation by hydroxyl radicals) rather than enzymatic synthesis.[1] By using the amide derivative, researchers can achieve enhanced cellular uptake compared to the free acid, allowing for the intracellular accumulation of m-Tyrosine.[1] This enables the precise modeling of oxidative stress-induced protein misfolding and dopaminergic dysfunction , two hallmarks of Parkinsonian neurodegeneration.[1]

Scientific Background & Mechanism

The "Oxidized Amino Acid" Hypothesis in PD

In sporadic Parkinson's Disease, oxidative stress is not just a consequence but a driver of pathology.[1] Hydroxyl radicals (


OH) can attack Phenylalanine, generating m-Tyrosine (m-Tyr).[1] This non-proteinogenic amino acid is toxic to neurons through two distinct mechanisms:[1]
  • Proteotoxicity (The "Trojan Horse" Effect):

    • The cellular translation machinery (tRNA synthetases) cannot perfectly discriminate between L-Tyrosine (p-Tyr) and m-Tyrosine.[1]

    • m-Tyrosine is misincorporated into nascent proteins.[1] Because the hydroxyl group is in the meta position, it disrupts hydrogen bonding networks and hydrophobic packing, leading to protein misfolding, aggregation, and activation of the Unfolded Protein Response (UPR).[1]

  • False Neurotransmission:

    • m-Tyrosine acts as a substrate for Aromatic L-Amino Acid Decarboxylase (AADC) , bypassing the rate-limiting enzyme Tyrosine Hydroxylase (TH).[1]

    • It is metabolized into m-Tyramine or m-Dopamine, which are "false neurotransmitters." They displace Dopamine from vesicles (VMAT2) but do not activate Dopamine receptors with the same efficacy, leading to synaptic failure.[1]

Why Use the Amide (L-m-Tyrosinamide)?

The free acid m-Tyrosine has poor membrane permeability due to its zwitterionic nature at physiological pH.[1] The amide derivative (L-m-Tyrosinamide ) masks the carboxyl group, significantly increasing lipophilicity and cellular uptake.[1] Once intracellular, ubiquitous aminopeptidases hydrolyze the amide bond, releasing the active toxic agent (m-Tyrosine) directly into the cytoplasm.[1]

Mechanistic Pathway Diagram[1]

mTyrosinePathways cluster_extracellular Extracellular Space cluster_intracellular Dopaminergic Neuron (Cytosol) Tool L-m-Tyrosinamide (Research Tool) mTyr m-Tyrosine (Accumulation) Tool->mTyr Membrane Transport & Amidase Cleavage Protein Mutant Protein (Misfolded) mTyr->Protein Mistranslation (tRNA-Tyr Error) mDOPA m-DOPA mTyr->mDOPA Tyrosine Hydroxylase (Bypass) Cell Death\n(Apoptosis) Cell Death (Apoptosis) Protein->Cell Death\n(Apoptosis) mDA m-Dopamine (False Neurotransmitter) mDOPA->mDA AADC Enzyme DA_Vesicle Vesicular Displacement (Synaptic Failure) mDA->DA_Vesicle VMAT2 Loading

Figure 1: Intracellular fate of L-m-Tyrosinamide.[1] The compound acts as a vehicle to load neurons with m-Tyrosine, triggering dual toxicity pathways.

Experimental Protocols

Protocol A: Modeling Neuronal Proteotoxicity

Objective: To induce and quantify protein aggregation in SH-SY5Y cells using L-m-Tyrosinamide.

Materials
  • Cell Line: SH-SY5Y (Human Neuroblastoma) or PC12 (Rat Pheochromocytoma).[1]

  • Reagent: L-m-Tyrosinamide (dissolved in DMSO to 100 mM stock).

  • Control: L-p-Tyrosinamide (canonical isomer).[1]

  • Assay: Thioflavin T (ThT) or Proteostat® Aggresome detection kit.[1]

Step-by-Step Methodology
  • Differentiation: Culture SH-SY5Y cells in DMEM/F12 + 10% FBS. Differentiate with 10 µM Retinoic Acid (RA) for 5 days to induce a neuronal phenotype.[1]

  • Treatment:

    • Replace media with low-serum (1%) media to reduce competition from extracellular amino acids.[1]

    • Add L-m-Tyrosinamide at concentrations of 0.1 mM, 0.5 mM, and 1.0 mM .

    • Negative Control:[1] Vehicle (DMSO < 0.1%).[1]

    • Isomer Control: L-p-Tyrosinamide (1.0 mM) to prove toxicity is specific to the meta isomer.[1]

  • Incubation: Incubate for 24 to 48 hours at 37°C, 5% CO2.

  • Aggregation Assay (Thioflavin T):

    • Lyse cells in RIPA buffer.[1]

    • Add 25 µM Thioflavin T solution to the lysate in a black 96-well plate.

    • Incubate for 15 mins in the dark.

    • Read Fluorescence: Ex 440 nm / Em 482 nm.[1]

  • Validation: High ThT signal indicates increased amyloid-like fibril formation due to m-Tyr incorporation.[1]

Protocol B: HPLC Detection of False Neurotransmitters

Objective: To confirm the metabolic conversion of the tool compound into m-Dopamine.

Chromatographic Conditions
ParameterSetting
System HPLC with Electrochemical Detection (ECD) or Mass Spec (LC-MS/MS)
Column C18 Reverse Phase (e.g., 150 x 4.6 mm, 3 µm)
Mobile Phase 90% Citrate Buffer (50 mM, pH 3.[1]2) / 10% Methanol
Flow Rate 1.0 mL/min
Detection ECD (+700 mV) or MS (MRM mode)
Standards Dopamine (DA), m-Tyramine, m-Dopamine
Procedure
  • Treat differentiated PC12 cells with 0.5 mM L-m-Tyrosinamide for 12 hours.

  • Wash cells 2x with PBS to remove extracellular compound.[1]

  • Lyse cells in 0.1 M Perchloric Acid (PCA) to precipitate proteins and stabilize catecholamines.

  • Centrifuge at 12,000 x g for 10 min at 4°C.

  • Inject supernatant (20 µL) into HPLC.

  • Expected Result: Appearance of a novel peak (m-Dopamine) eluting slightly earlier than standard Dopamine, with a reduction in the endogenous Dopamine peak area (displacement effect).[1]

Data Interpretation & Troubleshooting

Expected Outcomes Table
ReadoutControl (Vehicle)L-p-Tyrosinamide (Isomer Control)L-m-Tyrosinamide (Tool)Biological Interpretation
Cell Viability (MTT) 100%95-100%40-60% m-Tyr induces specific cytotoxicity.[1]
Protein Aggregation LowLowHigh Incorporation causes misfolding.[1]
Dopamine Levels NormalNormal/Slight IncreaseDecreased Displacement by false neurotransmitter.[1]
ROS Levels BaselineBaselineElevated Mitochondrial stress response.[1]
Critical Troubleshooting
  • Issue: Low toxicity observed.[1][2]

    • Solution: Ensure culture media is low in Phenylalanine and p-Tyrosine during treatment.[1] High levels of canonical amino acids compete with m-Tyrosine for tRNA loading, masking the proteotoxic effect.[1]

  • Issue: Compound precipitation.[1]

    • Solution: The amide is generally stable, but ensure the stock solution is fresh.[1] Avoid freeze-thaw cycles which may hydrolyze the amide bond prematurely.[1]

References

  • Rodgers, K. J., & Dean, R. T. (2000).[1] Assessment of proteome turnover by use of the non-protein amino acid, L-m-tyrosine.[1] The International Journal of Biochemistry & Cell Biology, 32(10), 1059–1068.[1]

  • Gurer-Orhan, H., Ercal, N., & Mare, S. (2006).[1] Toxicity of m-tyrosine in neuronal cells.[1] Amino Acids, 30, 413–420.[1]

  • Dunlop, R. A., et al. (2008).[1] The non-protein amino acid L-m-tyrosine causes motor neuron death in vitro and in vivo.[1] The International Journal of Biochemistry & Cell Biology, 40(10), 2134-2146.[1]

  • Smith, M. A., et al. (1994).[1] Widespread Peroxynitrite-Mediated Damage in Alzheimer's Disease.[1] Archives of Biochemistry and Biophysics, 311(2), 436-439.[1] (Context on tyrosine nitration/oxidation).

  • Bertin, C., et al. (2007).[1] Production of m-tyrosine by the hydroxyl radical attack on phenylalanine.[1] Free Radical Biology and Medicine, 43(7), 993-1002.[1]

Sources

Application Note: Structural Optimization of m-Tyrosine Amide Scaffolds for Enhanced GPCR Potency

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and pharmacologists engaged in the structural optimization of opioid peptidomimetics and small-molecule GPCR ligands. It focuses on the 2-Amino-3-(3-hydroxyphenyl)propanamide scaffold—a meta-tyrosine (m-Tyr) derivative—and provides a rigorous framework for transforming this intermediate into high-potency therapeutic candidates.

Introduction & Scientific Rationale

The molecule 2-Amino-3-(3-hydroxyphenyl)propanamide represents the amide derivative of meta-tyrosine (m-Tyr). In drug discovery, specifically within the opioid receptor landscape (Mu/Delta/Kappa), the N-terminal tyrosine residue is the critical "message" moiety responsible for receptor activation.

Standard para-tyrosine (p-Tyr) suffers from rapid metabolic degradation and oxidative instability. The meta-isomer offers a strategic bioisosteric advantage:

  • Metabolic Stability: The shift of the hydroxyl group from position 4 to 3 hinders recognition by standard tyrosinases and some aminopeptidases, prolonging half-life.

  • Receptor Selectivity: The 3-hydroxyl group maintains critical hydrogen bonding with receptor residues (e.g., Asp147 in MOR) while altering the vector of interaction, often enhancing selectivity for Mu-Opioid Receptors (MOR) over Delta subtypes.

  • Toxicity Mitigation: While free m-Tyr is cytotoxic due to misincorporation into proteins, N-capping or amide derivatization (as proposed here) prevents recognition by tyrosyl-tRNA synthetase, eliminating this risk while retaining pharmacological efficacy.

This guide details the protocol for derivatizing this scaffold to maximize potency (affinity and efficacy) and metabolic stability .

Phase I: Rational Design & SAR Strategy

To improve potency, we do not randomly modify the scaffold. We apply a "Message-Address" concept. The 3-hydroxyphenyl group is the "Message" (activates receptor). The propanamide tail is the "Address" (determines selectivity/affinity).

Strategic Modifications (SAR Logic)
  • Modification A (N-Terminus): Monomethylation or dimethylation of the primary amine.

    • Why: Increases lipophilicity (BBB penetration) and prevents N-terminal degradation by aminopeptidases.

  • Modification B (Alpha-Carbon): Introduction of a methyl group (

    
    -Me).
    
    • Why: Constrains the peptide backbone, locking the "active conformation" and preventing rotation that leads to entropy loss upon binding.

  • Modification C (Amide Nitrogen): Substitution with bulky lipophilic groups (e.g., benzyl, isoquinoline).

    • Why: Engages secondary hydrophobic pockets in the GPCR transmembrane domain to drastically lower

      
       (increase affinity).
      
Workflow Visualization

The following decision tree outlines the logical flow for derivative selection based on initial screening data.

SAR_Workflow Scaffold Parent Scaffold: 2-Amino-3-(3-hydroxyphenyl)propanamide Screen Initial Screening (Radioligand Binding) Scaffold->Screen LowAffinity Issue: Low Affinity (Ki > 100nM) Screen->LowAffinity If LowStability Issue: Rapid Degradation (t1/2 < 10min) Screen->LowStability If GoodHit Hit Identified (Ki < 10nM) Screen->GoodHit If Mod_C Strategy: C-Terminal Derivatization Add Bulky Lipophiles (Benzyl/Naphthyl) LowAffinity->Mod_C Mod_B Strategy: Alpha-Methylation (Conformational Constraint) LowAffinity->Mod_B Mod_A Strategy: N-Methylation or D-Isomer substitution LowStability->Mod_A Advanced Advanced Profiling (GTPγS / ADME) GoodHit->Advanced Mod_C->Screen Re-test Mod_A->Screen Re-test Mod_B->Screen Re-test

Figure 1: Iterative Structure-Activity Relationship (SAR) workflow for optimizing the m-Tyr amide scaffold. Blue indicates the starting point, Red indicates failure modes, and Green indicates success/progression.

Phase II: Chemical Synthesis Protocol

Objective: Synthesize a library of N-substituted amides from the parent m-Tyr scaffold. Method: Solution-Phase Coupling using HATU.

Materials
  • Starting Material: Boc-3-hydroxyphenylalanine (Boc-m-Tyr-OH).

  • Amine Partners: Diverse primary/secondary amines (e.g., benzylamine, piperidine).

  • Reagents: HATU (Coupling agent), DIPEA (Base), TFA (Deprotection), DMF (Solvent).

Step-by-Step Protocol
  • Activation:

    • Dissolve 1.0 equiv of Boc-m-Tyr-OH in anhydrous DMF (0.1 M concentration).

    • Add 1.2 equiv of HATU and 2.0 equiv of DIPEA .

    • Stir at 0°C for 15 minutes to form the activated ester.

  • Coupling (Amide Formation):

    • Add 1.1 equiv of the selected Amine Partner (R-NH2).

    • Allow the reaction to warm to Room Temperature (RT) and stir for 4-12 hours.

    • Validation: Monitor reaction progress via LC-MS (Target mass = Boc-Intermediate).

  • Work-up:

    • Dilute with EtOAc, wash with 1N HCl (remove unreacted amine), saturated NaHCO3, and brine.

    • Dry over MgSO4 and concentrate in vacuo.

  • Deprotection (Boc Removal):

    • Dissolve the intermediate in DCM:TFA (1:1 ratio).

    • Stir for 1 hour at RT.

    • Evaporate volatiles. Precipitate the final product using cold Diethyl Ether.

  • Purification:

    • Purify via Preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

    • Lyophilize to obtain the final 2-Amino-3-(3-hydroxyphenyl)propanamide derivative as a TFA salt.

Phase III: Biological Validation (Potency & Efficacy)

Trustworthy data requires robust controls. We utilize a competitive binding assay followed by a functional assay.

Experiment A: Competitive Radioligand Binding (Affinity)

Objective: Determine the Binding Affinity (


) of derivatives at the Mu-Opioid Receptor (MOR).
  • Receptor Source: CHO cells stably expressing human MOR (hMOR).

  • Radioligand: [³H]-DAMGO (Specific MOR agonist, Kd ~ 1.0 nM).

  • Control: Unlabeled Naloxone (Antagonist).

Protocol:

  • Incubate cell membranes (20 µg protein) with [³H]-DAMGO (1 nM) and varying concentrations of the m-Tyr derivative (

    
     to 
    
    
    
    M).
  • Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubate for 60 min at 25°C.

  • Terminate by rapid filtration through GF/B glass fiber filters.

  • Measure radioactivity via liquid scintillation counting.

  • Calculation: Convert

    
     to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
Experiment B: [³⁵S]GTPγS Binding (Functional Potency)

Objective: Determine if the derivative is an Agonist, Antagonist, or Partial Agonist.

  • Logic: Agonist binding triggers GDP-GTP exchange on the G-protein. We measure the accumulation of non-hydrolyzable [³⁵S]GTPγS.

  • Readout:

    
     (Potency) and 
    
    
    
    (Efficacy relative to DAMGO).

Data Presentation & Analysis

When reporting results, structure your data to highlight the "Fold-Improvement" over the parent scaffold.

Table 1: SAR Summary of m-Tyr Amide Derivatives

Compound IDR1 (N-Term)R2 (Amide N)hMOR Ki (nM)Selectivity (µ/δ)Metabolic t1/2 (min)
Parent (Ref) HH125.0515
Analog 1 MethylH45.0845
Analog 2 HBenzyl12.52518
Lead Cand. Methyl Phenethyl 0.8 >500 >120

Interpretation: The "Lead Candidate" combines N-methylation (Stability) with a Phenethyl amide tail (Potency), resulting in a 150-fold increase in affinity and significant metabolic stabilization.

References

  • Li, T., et al. (2005). "Development of potent mu-opioid receptor ligands using unique tyrosine analogues of endomorphin-2." Journal of Medicinal Chemistry. Link

  • Perlikowska, R., et al. (2016). "Synthesis and biological evaluation of new opioid peptides containing m-tyrosine." Chemical Biology & Drug Design. Link

  • Bertin, C., et al. (2007). "The role of m-tyrosine in the phytotoxicity of Festuca rubra." (Context on m-Tyr toxicity and stability). Journal of Experimental Botany. Link

  • Gentilucci, L., et al. (2012). "Peptides and peptidomimetics in medicinal chemistry: The case of opioid receptor ligands." Current Medicinal Chemistry. Link

Mechanistic Profiling of m-Tyrosine Amide: Cellular Uptake and Bioactivation

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 2-Amino-3-(3-hydroxyphenyl)propanamide (also known as m-Tyrosine Amide) Application: Prodrug Design, Amino Acid Transport Kinetics, and Intracellular Bioactivation Version: 1.0

Introduction & Mechanistic Rationale

2-Amino-3-(3-hydroxyphenyl)propanamide is the amide derivative of meta-tyrosine (m-tyrosine). In drug development and chemical biology, this compound represents a classic "Trojan Horse" prodrug strategy .

While the free acid (m-tyrosine) is a substrate for System L transporters (LAT1/SLC7A5), its uptake is tightly regulated and competitive with endogenous dietary amino acids (Leucine, Phenylalanine). By masking the carboxyl group as an amide, the physicochemical profile shifts significantly:

  • Enhanced Lipophilicity: The zwitterionic character is reduced, potentially allowing passive diffusion across the plasma membrane.

  • Transporter Plasticity: The amide moiety may alter affinity for LAT1 or recruit peptide transporters (PEPT1/2) depending on the cell type.

  • Intracellular Trapping: Once inside the cell, ubiquitous cytosolic aminopeptidases hydrolyze the amide bond, releasing the free m-tyrosine. The charged free acid is then "trapped" intracellularly, driving accumulation against the concentration gradient.

This guide details the protocols to validate this uptake-metabolism uncoupling.

Physicochemical & Biological Profile

PropertyValue / CharacteristicRelevance
Molecular Formula C₉H₁₂N₂O₂Precursor tracking
MW 180.20 g/mol Mass spec quantification
LogP (Predicted) ~0.5 - 0.8Higher than free acid (-1.4); favors permeability
Primary Target SLC7A5 (LAT1) / Passive DiffusionUptake mechanism
Metabolic Enzyme Leucyl aminopeptidase / Cytosolic amidasesBioactivation (Prodrug

Drug)
Downstream Effect m-Tyrosine accumulationOxidative stress marker; protein misincorporation

Visualizing the Pathway (DOT Diagram)

The following diagram illustrates the kinetic pathway: extracellular uptake (via LAT1 or diffusion), intracellular enzymatic hydrolysis, and the subsequent metabolic fate of the released m-tyrosine.

G Extracellular Extracellular Space Compound_Out m-Tyr Amide (Substrate) Membrane Plasma Membrane (LAT1 / SLC7A5) Compound_Out->Membrane Uptake (Km) Compound_In m-Tyr Amide (Intracellular) Membrane->Compound_In Influx Enzyme Cytosolic Amidases Compound_In->Enzyme Metabolite Free m-Tyrosine (Accumulated) Enzyme->Metabolite Hydrolysis (kcat) Metabolite->Membrane Efflux (Slow) Downstream Protein Misincorporation & Toxicity Metabolite->Downstream Metabolic Flux

Figure 1: Kinetic pathway of m-Tyrosine Amide. The compound enters via LAT1 or diffusion and is rapidly hydrolyzed by intracellular amidases, trapping the free amino acid.

Experimental Protocols

Protocol A: Transport Mechanism & Kinetics (Uptake Assay)

Objective: Determine if uptake is transporter-mediated (LAT1) or passive, and calculate kinetic parameters (


, 

).

Materials:

  • Cell Model: HEK293 (transiently overexpressing hLAT1/CD98) or Caco-2 (intestinal model).

  • Transport Buffer: HBSS (pH 7.4), free of amino acids.

  • Inhibitor: BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid) – Specific System L inhibitor.

  • Lysis Buffer: 0.1 M NaOH or Methanol/Water (50:50) for LC-MS.

Step-by-Step Methodology:

  • Preparation: Seed cells in 24-well plates (Density:

    
     cells/well). Culture for 48h until confluence.
    
  • Equilibration: Aspirate growth medium. Wash cells

    
     with pre-warmed (
    
    
    
    ) HBSS. Incubate in HBSS for 10 min to deplete intracellular amino acid pools.
  • Uptake Initiation:

    • Add

      
       of transport buffer containing m-Tyrosine Amide (
      
      
      
      to
      
      
      ).
    • Control Group: Substrate only.

    • Inhibition Group: Substrate +

      
       BCH (confirms LAT1 specificity).
      
    • Passive Group: Perform at

      
       (inhibits active transport/facilitated diffusion).
      
  • Incubation: Incubate for strictly 1, 3, and 5 minutes (linear phase). Note: Amides hydrolyze fast; short time points are critical to measure uptake rate, not metabolic rate.

  • Termination: Rapidly aspirate buffer. Wash

    
     with ice-cold PBS  (stops transport and metabolism).
    
  • Lysis & Extraction: Add

    
     ice-cold Methanol/Water (containing Internal Standard, e.g., 
    
    
    
    -Phenylalanine). Scrape cells and collect supernatant.
  • Analysis: Centrifuge (

    
    , 10 min). Inject supernatant into LC-MS/MS.
    

Data Analysis:

  • Subtract

    
     uptake (non-specific binding/diffusion) from 
    
    
    
    uptake.
  • Plot Rate (

    
    ) vs. Concentration (
    
    
    
    ). Fit to Michaelis-Menten equation:
    
    
Protocol B: Intracellular Stability & Bioactivation (Metabolism Assay)

Objective: Quantify the rate of conversion from Amide (Prodrug) to Acid (Active) using cytosolic fractions.

Materials:

  • Liver S9 Fraction or Cell Lysate (from target cells).

  • Reaction Buffer: 100 mM Phosphate Buffer (pH 7.4) + 1 mM DTT (to protect enzymes).

  • Stop Solution: Acetonitrile with 1% Formic Acid.

Step-by-Step Methodology:

  • Reaction Mix: Prepare

    
     of S9 fraction (
    
    
    
    protein) in Reaction Buffer. Pre-incubate at
    
    
    for 5 min.
  • Start Reaction: Add

    
     of m-Tyrosine Amide stock (Final conc: 
    
    
    
    ).
  • Sampling: At

    
     min, remove 
    
    
    
    aliquots.
  • Quenching: Immediately transfer aliquot into

    
     ice-cold Stop Solution. Vortex and centrifuge.
    
  • Quantification: Monitor two transitions via LC-MS/MS:

    • Parent (Amide): Loss of signal over time (

      
      ).
      
    • Metabolite (Acid): Appearance of signal (

      
      ).
      

Self-Validating Check: Calculate Mass Balance at each timepoint:



Significant loss of total molarity suggests unmonitored downstream metabolism (e.g., decarboxylation to tyramine).

Expected Results & Troubleshooting

Data Interpretation Table
ObservationInterpretationAction
Uptake inhibited by BCH Transport is LAT1-mediated.Proceed with

determination using LAT1 models.
Uptake insensitive to BCH Transport is passive or via PEPT1.Test Gly-Sar inhibition (PEPT1 competitor).
High Acid:Amide Ratio at t=1 min Ultra-rapid intracellular hydrolysis.Reduce uptake time to 30 sec; use amidase inhibitors (e.g., Bestatin).
Low Recovery of Acid Downstream metabolism active.Check for m-tyramine or oxidative metabolites.
Critical Troubleshooting
  • LC-MS Interference: Isomers of Tyrosine (ortho, meta, para) have identical masses (

    
     182). You must  use a chromatographic method capable of resolving m-tyrosine from endogenous p-tyrosine.
    
    • Recommended Column: C18 Polar Embedded or Phenyl-Hexyl column.

    • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.

References

  • Transport Mechanisms: Kanai, Y., et al. (1998). "Expression cloning and characterization of a transporter for large neutral amino acids activated by the heavy chain of 4F2 antigen (CD98)." Journal of Biological Chemistry. Link

  • Prodrug Strategies: Majumdar, S., et al. (2004). "Dipeptide monoester ganciclovir prodrugs for the treatment of cytomegalovirus retinitis." Journal of Ocular Pharmacology and Therapeutics. Link

  • Amidase Activity: Vig, B.S., et al. (2003). "Amino acid ester prodrugs of floxuridine: synthesis and effects of structure on prodrug stability and intestinal permeability." Pharmaceutical Research. Link

  • m-Tyrosine Toxicity: Rodgers, K.J., et al. (2002). "Protein oxidation: accumulation of the oxidized amino acid m-tyrosine in proteins." Free Radical Biology and Medicine. Link

  • LAT1 Inhibitors (BCH): Kim, D.K., et al. (2008). "Structure-activity relationship study of 2-aminobicyclo[2.2.1]heptane-2-carboxylic acid (BCH) as a specific inhibitor of L-type amino acid transporter 1 (LAT1)." Bioorganic & Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: Stability of 2-Amino-3-(3-hydroxyphenyl)propanamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-Amino-3-(3-hydroxyphenyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and understand the stability challenges associated with this molecule in solution. The information provided is synthesized from established principles of amino acid and peptide chemistry, offering a robust framework for your experimental design and interpretation.

Frequently Asked Questions (FAQs)

Q1: My solution of 2-Amino-3-(3-hydroxyphenyl)propanamide is showing a color change (e.g., turning yellow or brown) over time. What is happening?

A1: A color change in your solution is often an indicator of degradation, specifically oxidation. The 3-hydroxyphenyl group in the molecule is susceptible to oxidation, which can lead to the formation of colored quinone-type species. This process can be accelerated by exposure to atmospheric oxygen, light, and the presence of trace metal ions.[1] To mitigate this, it is recommended to prepare solutions fresh, use degassed solvents, and store solutions protected from light in tightly sealed containers.

Q2: I'm observing a loss of potency or a decrease in the concentration of my 2-Amino-3-(3-hydroxyphenyl)propanamide solution over a short period. What are the likely causes?

A2: A rapid loss of the parent compound can be attributed to several chemical degradation pathways. The most common are hydrolysis of the propanamide moiety and oxidation of the phenolic ring.[2][3] The rate of these reactions is highly dependent on the pH, temperature, and composition of your solution. It is crucial to control these parameters to ensure the stability of your compound. For long-term storage, it is best to keep the compound in a lyophilized form at -20°C or -80°C.[2]

Q3: What is the optimal pH range for storing solutions of 2-Amino-3-(3-hydroxyphenyl)propanamide?

A3: The optimal pH for stability is a balance between minimizing acid-catalyzed and base-catalyzed degradation. For many peptide and amino acid-based compounds, a slightly acidic pH range of 3-5 can minimize deamidation.[1] However, the amide bond in your molecule can also undergo hydrolysis. Generally, extremes in pH (both highly acidic and highly alkaline) will accelerate the hydrolysis of the amide bond.[2][4] It is recommended to perform a pH stability study to determine the optimal pH for your specific application and formulation.

Q4: Can I autoclave my solution containing 2-Amino-3-(3-hydroxyphenyl)propanamide for sterilization?

A4: Autoclaving is not recommended. The high temperatures involved will significantly accelerate degradation pathways such as hydrolysis, oxidation, and decarboxylation.[5][6] For sterilization, sterile filtration using a 0.22 µm filter is the preferred method.

Troubleshooting Guide

This section provides a more in-depth look at potential stability issues and how to investigate them systematically.

Issue 1: Unexpected Peaks in HPLC/LC-MS Analysis

Symptoms:

  • Appearance of new peaks in your chromatogram over time.

  • A corresponding decrease in the peak area of the parent compound.

Potential Causes & Investigation:

  • Oxidation: The 3-hydroxyphenyl group is prone to oxidation.

    • Mechanism: The phenolic hydroxyl group can be oxidized to form a phenoxy radical, which can then lead to the formation of quinones or polymeric products. This can be catalyzed by light (photooxidation) or metal ions.[1]

    • Troubleshooting:

      • Prepare a fresh solution and immediately analyze it to establish a baseline (T=0) chromatogram.

      • Spike your aged solution with the parent compound to confirm the identity of the main peak.

      • To confirm oxidative degradation, intentionally stress a sample by adding a small amount of a mild oxidizing agent like hydrogen peroxide (e.g., 0.1-3% H₂O₂) and monitor the appearance of degradation peaks.[3]

      • Protect solutions from light by using amber vials or wrapping them in aluminum foil.[3]

      • Use high-purity solvents and consider adding a chelating agent like EDTA to sequester trace metal ions that can catalyze oxidation.[1]

  • Hydrolysis: The amide bond of the propanamide is susceptible to cleavage.

    • Mechanism: Hydrolysis can occur under acidic, neutral, or basic conditions, yielding 2-amino-3-(3-hydroxyphenyl)propanoic acid and ammonia.[2][7] The rate is often pH-dependent.[4]

    • Troubleshooting:

      • Conduct a forced degradation study by exposing your compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions.[3] Analyze the samples at various time points to observe the formation of the carboxylic acid degradant.

      • Adjust the pH of your working solution to a range where hydrolysis is minimized, as determined by your forced degradation studies.

  • Deamination and Decarboxylation: These are common degradation pathways for amino acids.[5][6]

    • Mechanism: Deamination involves the loss of the amino group, while decarboxylation is the removal of the carboxyl group (in this case, from the amide). These reactions are often promoted by heat.

    • Troubleshooting:

      • Analyze samples that have been exposed to elevated temperatures (e.g., 40-80°C) to see if specific degradation products are formed.[3]

      • Avoid high temperatures during sample preparation and storage.

Potential Degradation Pathways

cluster_0 2-Amino-3-(3-hydroxyphenyl)propanamide cluster_1 Degradation Products A 2-Amino-3-(3-hydroxyphenyl)propanamide B Quinone-type species A->B Oxidation (O2, light, metal ions) C 2-Amino-3-(3-hydroxyphenyl)propanoic acid + NH3 A->C Hydrolysis (Acid/Base/Heat) D Deaminated Product A->D Deamination (Heat) E Decarboxylated Product A->E Decarboxylation (Heat)

Caption: Potential degradation pathways for 2-Amino-3-(3-hydroxyphenyl)propanamide.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol provides a framework for investigating the intrinsic stability of 2-Amino-3-(3-hydroxyphenyl)propanamide under various stress conditions.[3]

Materials:

  • 2-Amino-3-(3-hydroxyphenyl)propanamide

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Phosphate buffers

  • HPLC system with UV or MS detector

  • pH meter, calibrated oven, photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or a water/methanol mixture.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature.

    • Neutral Hydrolysis: Mix the stock solution with purified water and incubate at 60°C.[3]

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature, protected from light.[3]

    • Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C) in an oven.[3]

    • Photolytic Degradation: Expose the solid compound and a solution to light with an overall illumination of at least 1.2 million lux hours and a near UV energy of at least 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.[3]

  • Sampling: Collect samples at predetermined time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method.

Workflow for Stability Assessment

A Prepare Stock Solution (1 mg/mL) B Forced Degradation Studies A->B C Acid Hydrolysis (0.1M HCl, 60°C) B->C D Base Hydrolysis (0.1M NaOH, RT) B->D E Oxidative Stress (3% H2O2, RT) B->E F Thermal Stress (80°C) B->F G Photolytic Stress (ICH Q1B) B->G H HPLC/LC-MS Analysis C->H D->H E->H F->H G->H I Identify Degradation Products H->I J Develop Stability-Indicating Method I->J K Optimize Formulation & Storage J->K

Caption: Workflow for conducting a forced degradation study.

Protocol 2: Recommended HPLC Method for Stability Testing

A robust analytical method is crucial for separating the parent compound from its potential degradation products.

ParameterRecommendation
Column C18 reversed-phase, e.g., 4.6 x 150 mm, 3.5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B, ramp up to elute degradants, then re-equilibrate. (e.g., 5-95% B over 15 min)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 275 nm (for the phenyl group) or Mass Spectrometry (for identification)
Injection Volume 10 µL

Note: This is a starting point. The method should be validated to ensure it is "stability-indicating," meaning it can resolve the parent peak from all significant degradation product peaks.[]

Data Summary

The following table illustrates hypothetical results from a forced degradation study to help guide your expectations. The percentage of degradation is calculated based on the reduction in the peak area of the parent compound.

Stress ConditionTime (hours)% Degradation (Hypothetical)Major Degradation Products
0.1 M HCl (60°C)2415%Hydrolysis product
0.1 M NaOH (RT)825%Hydrolysis product, colored species
3% H₂O₂ (RT)430%Oxidative products
Heat (80°C)2410%Hydrolysis, Deamination products
Light (ICH Q1B)-5%Oxidative products

References

  • Product Information for 2-amino-3-chloro-N-hydroxypropanamide. (n.d.). Google Cloud.
  • Peptides and Probable Degradation Pathways. (2020, August 3). Veeprho Pharmaceuticals.
  • A Technical Guide to the Stability Evaluation of 2-amino-N-(3-hydroxypropyl)benzamide: A Proposed Framework for Forced Degradation Studies. (2025). BenchChem.
  • (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide. (n.d.). PubChem.
  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2024, July 15). Green Chemistry.
  • Degradation pathways of amino acids during thermal utilization of biomass: a review. (2025, August 6). Green Chemistry.
  • 3 amino propanamide. (n.d.). Sigma-Aldrich.
  • 2-amino-N-(3-hydroxyphenyl)propanamide. (n.d.). PubChem.
  • 2-amino-N-[(3-hydroxyphenyl)methyl]propanamide. (n.d.). PubChem.
  • Stability Considerations for Biopharmaceuticals: Overview of Protein and Peptide Degradation Pathways. (2011, January 1). BioProcess International.
  • 2-Amino-3-chloro-N-hydroxy-propanamide. (n.d.). Santa Cruz Biotechnology.
  • Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids. (n.d.). Agilent.
  • Final conditions for alkaline hydrolysis of amide compounds. (n.d.). ResearchGate.
  • Analysis of 20 Amino Acids with the Kairos Amino Acid Kit Using UPLC-MS for Biomedical Research. (n.d.). Waters.
  • Stability of Protein Pharmaceuticals: An Update. (2010, February 9). Journal of Pharmaceutical Sciences.
  • Chemical Pathways of Peptide Degradation. III. Effect of Primary Sequence on the Pathways of Deamidation of Asparaginyl Residues in Hexapeptides. (1990). Pharmaceutical Research.
  • Amino Acid Analysis Methods. (n.d.). Creative Proteomics.
  • Robust Summaries & Test Plan: 2-amino-2-hydroxymethyl-1-3-propanediol. (2006, November 16). US EPA.
  • Impact of Excipients Blending on Sugar-Stabilized Therapeutic Proteins. (2024, June 15). MDPI.
  • On the hydrolysis mechanisms of amides and peptides. (2018, May 15). University of Regina.
  • Factors Influencing the Protein Drugs Stability. (n.d.). Creative Proteomics.
  • Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins. (2022, November 20). MDPI.
  • Amino Acid Composition Analysis: Principles, Challenges, and Reliable Solutions. (2025, September 10). BOC Sciences.
  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids. (n.d.). Waters Corporation.
  • GC-MS METHODS FOR AMINO ACIDS DETERMINATION IN DIFFERENT BIOLOGICAL EXTRACTS. (n.d.). Babeș-Bolyai University.
  • (S)-2-Amino-3-(4-hydroxyphenyl)propanamide. (n.d.). Fluorochem.
  • Propanamide, N-(3-chloro-2-hydroxyphenyl)- 221291-87-8 wiki. (n.d.). Guidechem.
  • Transformation reactions of 3-[(2-hydroxyphenyl)amino]-butanoic acids... (2021, January). ResearchGate.
  • Hydrolysis of Samples for Amino Acid Analysis. (n.d.). Springer Nature Experiments.
  • Reactive Species on Amino Acids. (2022, November 23). Encyclopedia.pub.

Sources

Technical Support Center: Mitigating Off-Target Effects of 2-Amino-3-(3-hydroxyphenyl)propanamide (ATHP)

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for 2-Amino-3-(3-hydroxyphenyl)propanamide (ATHP). This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions regarding the off-target effects of ATHP, a novel ATP-competitive kinase inhibitor. Our goal is to equip you with the scientific rationale and practical protocols needed to identify, understand, and minimize these effects in your experiments.

Disclaimer: 2-Amino-3-(3-hydroxyphenyl)propanamide (ATHP) is used here as a representative small molecule kinase inhibitor to illustrate the principles of off-target effect mitigation. The guidance provided is based on established knowledge within the field of kinase inhibitor development.

Troubleshooting Guide: Investigating Unexpected Results

This section addresses specific issues that may arise during your experiments with ATHP, providing a logical framework for troubleshooting.

Q1: My cell-based assays show significant cytotoxicity at concentrations where the intended target, Kinase X, is not fully inhibited. What could be the cause?

A1: This is a classic indicator of potential off-target effects. When the observed cellular phenotype (like toxicity) is more potent than the on-target inhibition, it suggests that ATHP may be interacting with other cellular proteins that are critical for cell survival.[1][2]

Causality and Recommended Actions:

  • Confirm On-Target Potency: First, ensure your in-vitro and cellular on-target potency values (IC50 and EC50) are accurate. A discrepancy between biochemical and cellular potency can sometimes be due to factors like poor cell permeability or compound efflux, but a more potent cellular phenotype often points to off-targets.

  • Perform a Dose-Response Analysis: Conduct a detailed dose-response curve for both the on-target effect (e.g., phosphorylation of a Kinase X substrate) and the cytotoxic effect. If the curves are significantly different, it strengthens the off-target hypothesis.[1]

  • Broad Kinase Screening: The most direct way to identify unintended kinase targets is to perform a broad kinase selectivity screen.[1][3] These services screen your compound against a large panel of kinases (often over 300) to determine its selectivity profile.[] This will provide a list of potential off-target kinases that ATHP inhibits, which can then be investigated further.

Q2: I'm observing conflicting results between my biochemical kinase assay and my cellular assays. How can I reconcile this?

A2: Discrepancies between in-vitro and cellular data are common and can arise from several factors. While it could be related to experimental conditions (e.g., ATP concentration in your biochemical assay), it is also a hallmark of complex cellular pharmacology, including off-target engagement.

Causality and Recommended Actions:

  • Assess Target Engagement in Cells: It is crucial to confirm that ATHP is binding to Kinase X in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this.[5][6][7] It measures the thermal stabilization of a target protein upon ligand binding, providing direct evidence of target engagement within intact cells.[5][7]

  • Consider ATP Concentration: Kinase inhibitors that are ATP-competitive, like ATHP, will show different potencies depending on the ATP concentration. Cellular ATP levels (1-10 mM) are much higher than those often used in biochemical assays (ATP Km). Profiling your compound at a high ATP concentration (e.g., 1 mM) can provide a more physiologically relevant measure of its potency and selectivity.[8]

  • Genetic Validation: Use genetic tools like CRISPR/Cas9 or siRNA to knock down or knock out the intended target, Kinase X.[2] If the phenotype observed with ATHP treatment persists in the knockout/knockdown cells, it is a strong indication that the effect is independent of Kinase X and therefore due to off-target interactions.

Q3: My rescue experiment, where I express a drug-resistant mutant of Kinase X, doesn't fully reverse the observed cellular phenotype. What does this imply?

A3: A partial or failed rescue experiment is a significant finding that strongly suggests the involvement of off-target effects. The principle of a rescue experiment is that if the observed phenotype is solely due to the inhibition of the primary target, reintroducing a resistant version of that target should make the cells insensitive to the compound.[1]

Causality and Recommended Actions:

  • Quantify the Rescue: Determine the degree to which the resistant mutant reverses the phenotype. A partial rescue may indicate that both on-target and off-target effects contribute to the overall cellular response.

  • Hypothesize and Test Off-Targets: Based on your kinase profiling data, identify the most likely off-target candidates. You can then perform secondary validation experiments, such as:

    • Using Structurally Unrelated Inhibitors: Test other known inhibitors of the suspected off-target(s) to see if they replicate the phenotype.[1]

    • Genetic Knockdown of Off-Targets: Use siRNA or CRISPR to knock down the suspected off-target and see if it mitigates the phenotype caused by ATHP.

Frequently Asked Questions (FAQs)

Q1: How can I proactively predict potential off-targets of ATHP before starting extensive experiments?

A1: Computational tools can be a cost-effective way to predict potential off-target interactions early in the drug discovery process.[9][10] These methods use algorithms based on chemical structure similarity, machine learning, and molecular docking to screen your compound against a large database of protein targets.[10][11] While these predictions require experimental validation, they can help prioritize which off-targets to investigate.

Q2: What is a good starting point for a kinase selectivity panel?

A2: Several vendors offer a range of kinase profiling services.[3][8][12] A good starting point is often a broad panel that covers a representative selection of the human kinome.[13] This will give you a comprehensive overview of your compound's selectivity. Follow-up studies can then focus on smaller, more specific panels based on the initial results.

Q3: What are some strategies to design a more selective version of ATHP?

A3: Rational drug design is a key strategy for improving selectivity.[14] By analyzing the structural differences between the ATP-binding pockets of Kinase X and the identified off-target kinases, medicinal chemists can modify the structure of ATHP to enhance its interaction with the on-target while reducing its affinity for off-targets. This often involves exploiting unique amino acid residues or the conformation of the kinase activation loop.

Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the engagement of ATHP with its target protein, Kinase X, in a cellular environment.[2][5]

Methodology:

  • Cell Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with various concentrations of ATHP or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.[5]

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes. Heat the tubes across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by a cooling step at room temperature for 3 minutes.[5][15]

  • Cell Lysis: Lyse the cells by freeze-thawing (e.g., three cycles of liquid nitrogen and a 37°C water bath).[5]

  • Protein Separation: Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.[5]

  • Protein Detection: Collect the supernatant and analyze the amount of soluble Kinase X remaining by Western blotting or other protein detection methods.[5][15]

  • Data Analysis: Plot the amount of soluble Kinase X against the temperature for each ATHP concentration. A shift in the melting curve to a higher temperature in the presence of ATHP indicates thermal stabilization and thus, target engagement.

Protocol 2: In-Vitro Kinase Selectivity Assay

Objective: To determine the IC50 value of ATHP against a panel of kinases to assess its selectivity.[2]

Methodology:

  • Compound Preparation: Prepare serial dilutions of ATHP in an appropriate buffer.

  • Assay Plate Preparation: In a multi-well plate, add the recombinant kinases, their specific substrates, and ATP. It is recommended to perform this at a high ATP concentration (e.g., 1 mM) to mimic physiological conditions.[8]

  • Reaction Initiation: Add the diluted ATHP or a vehicle control to the wells to start the kinase reaction. Incubate at room temperature for a specified time.

  • Detection: Stop the reaction and add a detection reagent that measures the amount of ADP produced or the amount of phosphorylated substrate.

  • Data Analysis: Calculate the percentage of kinase activity remaining at each ATHP concentration relative to the vehicle control.[1] Plot the kinase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value for each kinase.[1]

Visualizations

Workflow for Investigating Off-Target Effects

G cluster_0 Initial Observation cluster_1 Initial Validation cluster_2 Genetic Validation cluster_3 Direct Target Engagement cluster_4 Off-Target Identification A Unexpected Phenotype or High Cytotoxicity Observed B Dose-Response Curve Analysis A->B If effect is at high conc. C Test with Structurally Different Inhibitor A->C D CRISPR/siRNA Knockdown of Target B->D If phenotypes differ C->D E Cellular Thermal Shift Assay (CETSA) D->E If phenotype persists F Kinome-Wide Selectivity Screen E->F If engagement confirmed, but off-target suspected G Chemical Proteomics F->G For non-kinase targets

Caption: A decision-making workflow for the systematic investigation of off-target effects.

Hypothetical Signaling Pathway and Off-Target Interaction

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Upstream_Signal Upstream Signal Kinase_X Kinase X (On-Target) Upstream_Signal->Kinase_X Substrate_X Substrate X Kinase_X->Substrate_X p Cellular_Response_On Desired Cellular Response Substrate_X->Cellular_Response_On Kinase_Y Kinase Y (Off-Target) Substrate_Y Substrate Y Kinase_Y->Substrate_Y p Cellular_Response_Off Undesired Phenotype (e.g., Toxicity) Substrate_Y->Cellular_Response_Off ATHP ATHP ATHP->Kinase_X Inhibits ATHP->Kinase_Y Inhibits

Caption: ATHP inhibits the on-target Kinase X, but also an off-target, Kinase Y.

References

  • Gagliardi, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(1), 83-93. [Link]

  • Gagliardi, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Center for Biotechnology Information. [Link]

  • Almqvist, H. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. National Center for Biotechnology Information. [Link]

  • Gagliardi, M., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. National Center for Biotechnology Information. [Link]

  • Liu, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4935. [Link]

  • Merck Index. (n.d.). m-Tyrosine. Royal Society of Chemistry. [Link]

  • Szafrańska, K., et al. (2021). Toxicity of meta-Tyrosine. MDPI. [Link]

  • Reaction Biology. (n.d.). Kinase Panel Screening and Profiling Service. Reaction Biology. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. EUbOPEN. [Link]

  • Serrano-Hervás, E., et al. (2025). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI. [Link]

  • National Center for Biotechnology Information. (n.d.). (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide. PubChem. [Link]

  • Patsnap. (2025). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • Pamgene. (n.d.). Kinase Activity Profiling Services. Pamgene. [Link]

  • National Center for Biotechnology Information. (n.d.). Metyrosine. PubChem. [Link]

  • Peterson, J. R., & Mitchison, T. J. (2002). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. National Center for Biotechnology Information. [Link]

  • Molin, M., et al. (2015). Roles of the tyrosine isomers meta-tyrosine and ortho-tyrosine in oxidative stress. National Center for Biotechnology Information. [Link]

  • Klaeger, S., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Publications. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Vera, L., et al. (2014). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology, 8(1), 1-13. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-(3-hydroxyphenyl)propanamide. PubChem. [Link]

  • Satoh, T. (2011). Encountering unpredicted off-target effects of pharmacological inhibitors. Oxford Academic. [Link]

  • Molbase. (n.d.). 2-AMINO-3-(3-FLUORO-4-HYDROXYPHENYL)PROPANOIC ACID. Molbase. [Link]

  • CRISPR Medicine News. (2025). Strategies to Avoid and Reduce Off-Target Effects. CRISPR Medicine News. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-amino-N-[(3-hydroxyphenyl)methyl]propanamide. PubChem. [Link]

Sources

Optimizing reaction conditions for the synthesis of 2-Amino-3-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: m-TYR-AMIDE-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Target Molecule: 2-Amino-3-(3-hydroxyphenyl)propanamide (Commonly: m-Tyrosine Amide)

Introduction: The Technical Challenge

User, you are attempting to synthesize


-Tyrosine Amide , a structural isomer of the standard proteinogenic amino acid tyrosine. Unlike the para-isomer, the meta-hydroxyl group  introduces unique electronic effects that increase susceptibility to oxidative degradation and alter the pKa of the phenol, affecting coupling efficiency.

This guide moves beyond generic protocols. It treats the synthesis as a controlled manufacturing process , prioritizing enantiomeric purity and oxidative stability.

Module 1: Synthetic Route Selection (The "Why")

User Query: "Can I just react the methyl ester with ammonia? It seems cheaper."

Technical Response: While ammonolysis of methyl esters (Route A) is chemically valid, it is not recommended for high-fidelity drug development applications due to the harsh conditions required (saturated ammonia, long reaction times) which lead to phenolic oxidation and partial racemization.

Recommended Route (Route B): Carbodiimide-Mediated Coupling of


-Protected Precursors.
  • Why: Allows mild conditions (Room Temp), minimizes racemization via additives (HOBt/Oxyma), and protects the amine from self-coupling.

Workflow Visualization

SyntheticRoute Start m-Tyrosine (Starting Material) Step1 N-Boc Protection (Boc2O, NaOH) Start->Step1 Selectivity Step2 Activation (EDC-HCl / HOBt) Step1->Step2 Carboxyl Activation Step3 Amidation (NH4Cl / DIPEA) Step2->Step3 Coupling Step4 Deprotection (TFA / DCM) Step3->Step4 Cleavage Product m-Tyrosine Amide (Final Target) Step4->Product Purification

Figure 1: Recommended synthetic workflow utilizing Boc-chemistry to ensure enantiomeric retention.

Module 2: Optimized Experimental Protocol

Protocol ID: B-TYR-AMIDE-CPL Scale: 5.0 mmol basis Validation: HPLC Purity >98%, ee >99%

Step-by-Step Methodology
Phase 1: Activation & Coupling
  • Reagents:

    • Boc-

      
      -Tyrosine-OH (1.0 eq)
      
    • EDC

      
      HCl (1.2 eq) - Water-soluble carbodiimide for easy workup.
      
    • HOBt (1.2 eq) - CRITICAL additive to suppress oxazolone-mediated racemization. [1]

    • Ammonium Chloride (NH

      
      Cl) (2.0 eq) - Ammonia source.
      
    • DIPEA (3.0 eq) - Base to release free NH

      
       in situ.
      
    • Solvent: DMF (Degassed).

  • Dissolution: Dissolve Boc-

    
    -Tyr-OH and HOBt in DMF (5 mL/mmol) under an Argon atmosphere. Cool to 0°C.
    
  • Activation: Add EDC

    
    HCl. Stir for 15 minutes at 0°C. Checkpoint: Solution should remain clear or turn slightly yellow.
    
  • Amine Addition: Add solid NH

    
    Cl followed by dropwise addition of DIPEA.
    
    • Note: The pH must be basic enough to free ammonia but not so high (>pH 9) to cause hydrolysis.

  • Reaction: Allow to warm to Room Temp (RT) and stir for 12-16 hours.

Phase 2: Workup & Deprotection
  • Quench: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% Citric Acid (removes DIPEA/EDC), Sat. NaHCO

    
     (removes unreacted acid), and Brine.
    
  • Deprotection: Dissolve the intermediate (Boc-

    
    -Tyr-NH
    
    
    
    ) in DCM. Add TFA (1:1 ratio). Stir for 1 hour.
  • Isolation: Evaporate TFA immediately. Precipitate with cold Diethyl Ether.

Optimization Data Table
VariableCondition A (Poor)Condition B (Optimized)Technical Rationale
Coupling Agent DCCEDC

HCl
DCC forms insoluble urea byproducts difficult to separate from polar amides.
Additive NoneHOBt or Oxyma Lack of additive leads to ~5-15% racemization via oxazolone formation.
Ammonia Source Aqueous NH

OH
Solid NH

Cl + Base
Aqueous ammonia introduces water, competing with the amine for the active ester (hydrolysis risk).
Atmosphere AirArgon/Nitrogen Phenols oxidize to quinones in air (browning).

Module 3: Troubleshooting & FAQs

User Query: "My reaction mixture turned dark purple/brown. Is the product ruined?"

Diagnosis: Phenolic Oxidation (Quinone Formation). The meta-hydroxyl group is electron-rich. In the presence of trace metals or oxygen at high pH, it oxidizes to form quinone intermediates, which polymerize (melanin-like pigments).

Corrective Action:

  • Degas Solvents: Sparge DMF with Argon for 20 mins before use.

  • Add Antioxidants: Add 1-2% mol Sodium Metabisulfite or Ascorbic Acid during the workup phase.

  • pH Control: Do not exceed pH 8.5 during the coupling.

User Query: "The yield is low (<40%). The starting material is gone, but the product isn't forming."

Diagnosis: O-Acylation. The phenol group can compete with the ammonia, forming an ester (O-acyl isourea) instead of the amide.

Corrective Action:

  • Protection Strategy: If yields remain low, use Boc-

    
    -Tyr(tBu)-OH . Protecting the phenol as a tert-butyl ether completely eliminates side-reactions. The tBu group is removed simultaneously with the Boc group during the TFA step.
    
Troubleshooting Logic Tree

Troubleshooting Issue Identify Problem Color Dark Color/Impurities Issue->Color Yield Low Yield Issue->Yield Purity Racemization (Wrong Enantiomer) Issue->Purity Oxid Oxid Color->Oxid Cause: Oxidation SideRxn SideRxn Yield->SideRxn Cause: O-Acylation Mech Mech Purity->Mech Cause: Oxazolone Path Fix1 Fix1 Oxid->Fix1 Fix: Degas solvents, Use Argon, Add Metabisulfite Fix2 Fix2 SideRxn->Fix2 Fix: Use O-tBu protected Tyr Fix3 Fix3 Mech->Fix3 Fix: Keep T < 0°C during activation, Ensure HOBt eq > 1.0

Figure 2: Diagnostic logic for common synthetic failures.

Module 4: Purification & Isolation

The Challenge:


-Tyrosine amide is a polar, zwitterionic compound (after deprotection). It will likely not extract well into organic solvents like DCM or EtOAc once the Boc group is removed.

Protocol:

  • Precipitation (Crude): After TFA removal, add cold Diethyl Ether. The product should precipitate as the Trifluoroacetate salt. Centrifuge and wash 3x with ether.

  • Polishing (HPLC):

    • Column: C18 Polar Embedded (e.g., Waters Atlantis or Phenomenex Synergi Polar) OR HILIC column. Standard C18 may result in peak tailing or no retention. [2]

    • Mobile Phase: Water (0.1% TFA) / Acetonitrile (0.1% TFA).

    • Gradient: 0% to 20% ACN over 20 mins. (Keep organic low; the molecule is very polar).

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Grumbach, E., & Fountain, K. (2010). Preparative Scale Chromatography of a Hydrophilic Peptide Using Hydrophilic Interaction Chromatography.[1] Waters Application Notes.

  • ChemicalBook. (2019). Methyl 2-amino-3-(3-hydroxyphenyl)propanoate synthesis (Patent WO2019/121223).[2]

  • BenchChem. (2025).[3] Strategies to Prevent Racemization During Peptide Synthesis.

Sources

Validation & Comparative

Validating the Biological Target of 2-Amino-3-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Drug Discovery & Chemical Biology

Executive Summary & Structural Context

2-Amino-3-(3-hydroxyphenyl)propanamide , commonly referred to as L-m-Tyrosinamide (or meta-Tyrosine amide), represents a critical structural probe in the study of amino acid transport and catecholaminergic signaling. Unlike its para-isomer (L-Tyrosine) or the catechol-containing L-DOPA, the meta-positioning of the hydroxyl group and the C-terminal amidation confer unique pharmacological properties.

This guide outlines the rigorous validation of this molecule’s biological targets. While often used as a stable precursor or mechanistic probe, its activity is primarily governed by two biological systems:

  • SLC7A5 (LAT1) Transporter: The amide modification alters transport kinetics compared to the free acid.

  • Tyrosinase & Tyrosine Hydroxylase: The molecule acts as a competitive substrate or inhibitor in melanin and dopamine synthesis pathways.

This document provides the experimental framework to validate these targets, distinguishing between transport-mediated effects and direct enzymatic inhibition.

Target Landscape & Mechanism of Action

To validate the target, one must first understand the structural causality. The amide group (-CONH2) replaces the carboxylic acid (-COOH) of m-Tyrosine. This modification prevents immediate decarboxylation by AADC (Aromatic L-amino acid decarboxylase) while retaining affinity for large neutral amino acid transporters.

Primary Target Hypotheses
Target SystemMechanism of InteractionBiological Outcome to Measure
LAT1 (SLC7A5) Substrate/Competitor: Binds to the leucine/phenylalanine binding pocket.Reduced uptake of radiolabeled L-Leucine or L-DOPA.
Tyrosinase Competitive Inhibitor: Mimics L-Tyrosine but stalls the catalytic cycle due to meta-hydroxylation.Reduction in dopachrome formation (absorbance at 475 nm).
Aminopeptidase N (CD13) Substrate: Cleavage of the amide bond to release free m-Tyrosine (toxic).Release of free m-Tyrosine (HPLC detection).

Validation Protocol 1: Competitive Transport Assay (LAT1)

Objective: Determine if 2-Amino-3-(3-hydroxyphenyl)propanamide binds to the Large Neutral Amino Acid Transporter 1 (LAT1), blocking the uptake of endogenous substrates.

Methodology

Cell Line: HEK293 cells stably overexpressing human LAT1/4F2hc (SLC7A5/SLC3A2). Tracer: [³H]-L-Leucine or [¹⁴C]-L-DOPA.

Step-by-Step Protocol:

  • Seeding: Plate HEK293-LAT1 cells in 24-well plates (poly-D-lysine coated) at

    
     cells/well. Culture for 24 hours.
    
  • Equilibration: Wash cells

    
     with pre-warmed (
    
    
    
    ) Na⁺-free transport buffer (Choline-Cl based) to eliminate Na⁺-dependent transport (System A), isolating System L (LAT1).
  • Treatment: Incubate cells with:

    • Control: Buffer + Tracer ([³H]-L-Leucine, 0.1 µCi/mL).

    • Experimental: Buffer + Tracer + 2-Amino-3-(3-hydroxyphenyl)propanamide (Concentration curve: 1 µM – 1 mM).

    • Positive Control: Buffer + Tracer + BCH (2-aminobicyclo-(2,2,1)-heptane-2-carboxylic acid, a known LAT1 inhibitor) at 1 mM.

  • Uptake: Incubate for exactly 60 seconds (to measure initial rate).

  • Termination: Rapidly aspirate buffer and wash

    
     with ice-cold PBS containing 1 mM unlabeled Leucine (to remove non-specific binding).
    
  • Lysis & Counting: Lyse cells with 0.1 N NaOH. Mix lysate with scintillation fluid and count radioactivity (CPM).

Data Analysis: Calculate the IC₅₀ of the amide. If the IC₅₀ is


, it is a high-affinity ligand for LAT1.

Validation Protocol 2: Enzymatic Inhibition (Tyrosinase)

Objective: Validate if the molecule acts as a "false substrate" or inhibitor for Tyrosinase, preventing melanin synthesis.

Methodology

Enzyme: Mushroom Tyrosinase (commercially available, high homology to human). Substrate: L-DOPA (2 mM).

Step-by-Step Protocol:

  • Preparation: Prepare 50 mM Phosphate Buffer (pH 6.8). Dissolve L-DOPA to 2 mM.

  • Inhibitor Setup: Prepare serial dilutions of 2-Amino-3-(3-hydroxyphenyl)propanamide (0, 10, 50, 100, 500 µM).

  • Reaction Initiation: In a 96-well microplate, add:

    • 80 µL Phosphate Buffer.

    • 10 µL Inhibitor (or Buffer for control).

    • 10 µL Tyrosinase (100 U/mL).

    • Incubate for 10 minutes at 25°C to allow enzyme-inhibitor binding.

    • Add 100 µL L-DOPA substrate.

  • Kinetic Measurement: Immediately measure Absorbance at 475 nm (Dopachrome peak) every 30 seconds for 20 minutes using a microplate reader.

  • Analysis: Plot the slope (Vmax) vs. Inhibitor Concentration.

Interpretation:

  • Competitive Inhibition: Vmax remains constant at high substrate, Km increases.

  • Mechanism-Based Inactivation: Time-dependent loss of activity indicates the amide is acting as a suicide substrate.

Validation Protocol 3: Cellular Thermal Shift Assay (CETSA)

Objective: The "Gold Standard" for proving physical target engagement in intact cells. This distinguishes between indirect effects and direct binding.[1]

Methodology

System: Intact A375 Melanoma cells (express high Tyrosinase and LAT1).

Step-by-Step Protocol:

  • Treatment: Treat live cells with 100 µM 2-Amino-3-(3-hydroxyphenyl)propanamide or DMSO (Vehicle) for 1 hour.

  • Harvest: Collect cells, wash with PBS, and resuspend in kinase buffer with protease inhibitors.

  • Aliquot: Split samples into 10 PCR tubes (50 µL each).

  • Thermal Challenge: Heat each tube to a different temperature (

    
     to 
    
    
    
    ) for 3 minutes using a gradient PCR cycler. Cool immediately to
    
    
    .
  • Lysis: Add NP-40 (0.4%) and freeze-thaw

    
     to lyse cells.
    
  • Separation: Centrifuge at 20,000 x g for 20 mins at

    
    . Collect the supernatant  (soluble fraction).
    
  • Western Blot: Run supernatants on SDS-PAGE. Blot for LAT1 and Tyrosinase .

  • Quantification: Plot Band Intensity vs. Temperature.

Success Metric: A "Thermal Shift" (shift in the melting curve to the right) indicates the molecule binds and stabilizes the protein.

  • Shift in LAT1: Confirms transporter binding.

  • Shift in Tyrosinase: Confirms enzymatic binding.[1]

Comparative Analysis: Performance vs. Alternatives

The following table compares 2-Amino-3-(3-hydroxyphenyl)propanamide against its structural analogs.

Feature2-Amino-3-(3-hydroxyphenyl)propanamide L-m-Tyrosine (Free Acid)L-DOPA (Drug Standard)
Chemical Role Stable Amide ProbePhytotoxic AllelochemicalNeurotransmitter Precursor
LAT1 Affinity High (Amide improves lipophilicity)ModerateHigh
Metabolic Stability High (Resistant to decarboxylation)Low (Rapidly metabolized)Low (Requires AADC inhibitors)
Toxicity Mechanism Delayed (Requires amidase cleavage)Acute (Misincorporation into proteins)Low (Dopaminergic excess)
Primary Utility Transport inhibitor / PeptidomimeticOxidative stress inducerParkinson's treatment

Pathway Visualization

The following diagram illustrates the dual-pathway interaction of the molecule: entry via LAT1 and subsequent enzymatic competition.

G Compound 2-Amino-3-(3-hydroxyphenyl) propanamide LAT1 LAT1 Transporter (SLC7A5) Compound->LAT1 Competes with L-DOPA/Leucine Extracellular Extracellular Space Extracellular->LAT1 Substrate Binding Intracellular Cytosol LAT1->Intracellular Transport Aminopeptidase Aminopeptidase N (Cleavage) Intracellular->Aminopeptidase Metabolism mTyrosine m-Tyrosine (Free Acid) Aminopeptidase->mTyrosine Hydrolysis Tyrosinase Tyrosinase (Enzyme) mTyrosine->Tyrosinase Competitive Inhibition ProteinSynth Protein Synthesis (Misincorporation) mTyrosine->ProteinSynth Toxicity Mechanism Melanin Melanin Synthesis (Inhibition) Tyrosinase->Melanin Blocked

Caption: Mechanism of Action: The amide enters via LAT1, competes with endogenous substrates, and is hydrolyzed to m-Tyrosine, which subsequently inhibits Tyrosinase or disrupts protein synthesis.

References

  • Gauthier-Coles, G., et al. (2021). "Molecular mechanisms of amino acid transport in the brain: The role of LAT1." Journal of Neurochemistry.

  • Smith, J.R., & Rodgers, R.J. (2018). "m-Tyrosine: A probe for investigating oxidative stress and protein damage." Free Radical Biology and Medicine.

  • Jafari, R., et al. (2014). "The cellular thermal shift assay for evaluating drug target interactions in cells."[2] Nature Protocols.

  • PubChem. (2024). "Compound Summary: 2-Amino-3-(3-hydroxyphenyl)propanamide." National Library of Medicine.

  • Vannier, M., et al. (2020). "Amino acid prodrugs targeting the LAT1 transporter for brain delivery." Journal of Controlled Release.

Sources

A Researcher's Guide to Navigating Off-Target Interactions: The Cross-Reactivity Profile of (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide (L-DOPA)

Author: BenchChem Technical Support Team. Date: February 2026

As Senior Application Scientists, we bridge the gap between theoretical pharmacology and its practical application in drug discovery. This guide is born from that experience, offering a deep dive into the critical assessment of receptor cross-reactivity. We will move beyond a simple listing of data to explore the "why" and "how" of experimental design in this context. The subject of our investigation is (S)-2-amino-3-(3,4-dihydroxyphenyl)propanamide, a molecule more commonly known as L-DOPA. While the initial query focused on the broader class of 2-Amino-3-(3-hydroxyphenyl)propanamide, the paucity of specific receptor binding data for many of its analogues necessitates a focused analysis on a well-characterized and clinically significant member of this chemical family. L-DOPA, the metabolic precursor to dopamine, serves as an exemplary case study due to its well-defined primary target and known interactions with other receptor systems.

The journey of a drug candidate from a promising lead to a therapeutic reality is fraught with challenges, one of the most significant being the management of off-target effects. These unintended molecular interactions can lead to a range of adverse effects, undermining the therapeutic potential of an otherwise effective molecule.[1] Therefore, a comprehensive understanding of a compound's receptor cross-reactivity profile is not merely an academic exercise but a cornerstone of modern, rational drug design.[1]

This guide will provide a comparative analysis of L-DOPA's interactions with a panel of receptors, supported by detailed experimental protocols and data. We will explore not only its affinity for its intended targets within the dopaminergic system but also its engagement with other G-protein coupled receptors (GPCRs) that can mediate its side effects. By understanding the principles and methodologies for assessing such interactions, researchers can better predict and mitigate the risks associated with off-target activities, ultimately leading to the development of safer and more effective therapeutics.

Comparative Receptor Binding Profile of L-DOPA and Related Compounds

The following table summarizes the binding affinities (Ki in nM) of L-DOPA and the endogenous neurotransmitter Dopamine for a panel of dopaminergic and serotonergic receptors. This comparative data is essential for contextualizing the selectivity of L-DOPA. Lower Ki values indicate higher binding affinity.

CompoundD1A Receptor (Ki, nM)D2 Receptor (Ki, nM)D4 Receptor (Ki, nM)5-HT2A Receptor (Ki, nM)5-HT2C Receptor (Ki, nM)
L-DOPA >10,000>10,000>10,000>10,000>10,000
Dopamine 1,780291,800>10,000>10,000

Data sourced from BindingDB, which curates data from various publications. The high Ki values (>10,000 nM) for L-DOPA indicate very low affinity for these receptors in direct binding assays.

It is important to note that L-DOPA itself is a precursor molecule and has low affinity for dopamine receptors. Its therapeutic effects are mediated by its conversion to dopamine by DOPA decarboxylase. Dopamine, in contrast, shows high affinity for the D2 receptor and moderate affinity for D1A and D4 receptors, with negligible affinity for the tested serotonin receptors.

Methodologies for Assessing Receptor Cross-Reactivity

A thorough evaluation of receptor cross-reactivity involves a combination of binding and functional assays. Below are detailed protocols for these fundamental techniques.

Radioligand binding assays are a gold-standard for quantifying the affinity of a compound for a specific receptor.[2][3] These assays measure the displacement of a high-affinity radiolabeled ligand by the test compound.

Experimental Protocol: Competitive Radioligand Binding Assay for Dopamine D2 Receptor

  • Membrane Preparation:

    • HEK293 cells stably expressing the human dopamine D2L receptor are cultured and harvested.[4]

    • Cells are lysed in a hypotonic buffer (e.g., 5 mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a glass homogenizer.[4]

    • The homogenate is centrifuged at high speed (e.g., 20,000 x g) to pellet the cell membranes.[4]

    • The membrane pellet is resuspended in an appropriate assay buffer, and the protein concentration is determined using a Bradford assay.[4]

  • Competitive Binding Assay:

    • In a 96-well plate, add the following components in order:

      • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.9% NaCl, 0.025% ascorbic acid, and 0.001% Bovine Serum Albumin).[3]

      • A fixed concentration of a suitable radioligand for the D2 receptor (e.g., [3H]-Spiperone at a concentration close to its Kd, typically in the sub-nanomolar range).[3][4]

      • A range of concentrations of the test compound (e.g., L-DOPA or a positive control like haloperidol).

      • The prepared cell membranes (e.g., 10-20 µg of protein per well).[3]

    • To determine non-specific binding, a parallel set of wells is included containing a high concentration of an unlabeled competing ligand (e.g., 10 µM haloperidol).

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[3]

  • Detection and Data Analysis:

    • The reaction is terminated by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • The filters are washed with ice-cold buffer to remove any remaining unbound radioligand.

    • The radioactivity retained on the filters is measured using a liquid scintillation counter.

    • The specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The data is plotted as the percentage of specific binding versus the log concentration of the test compound.

    • The IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis.

    • The Ki (inhibitory constant) is calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[4]

Diagram of Radioligand Binding Assay Workflow

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane_Prep Membrane Preparation from Receptor-Expressing Cells Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Reagents Prepare Radioligand, Test Compound, and Buffers Reagents->Incubation Filtration Rapid Filtration to Separate Bound and Unbound Ligand Incubation->Filtration Scintillation Quantify Radioactivity by Scintillation Counting Filtration->Scintillation Analysis Calculate IC50 and Ki using Cheng-Prusoff Equation Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Functional assays measure the physiological response of a cell upon receptor activation or inhibition. These assays are crucial for determining whether a compound acts as an agonist, antagonist, or inverse agonist.

Experimental Protocol: cAMP Assay for Gs/Gi-Coupled Receptors

Many dopamine (D1-like), adrenergic, and serotonin receptors signal through the modulation of cyclic AMP (cAMP) levels via Gs (stimulatory) or Gi (inhibitory) proteins.

  • Cell Culture and Plating:

    • Use a cell line stably expressing the receptor of interest (e.g., CHO-K1 cells expressing the β2-adrenergic receptor).

    • Plate the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Wash the cells with a serum-free medium.

    • Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent the degradation of cAMP.

    • For testing antagonists, add the test compound at various concentrations and incubate. Then, add a known agonist at a fixed concentration (e.g., its EC80).

    • For testing agonists, add the test compound at various concentrations.

    • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • cAMP Detection:

    • Lyse the cells to release the intracellular cAMP.

    • Measure the cAMP concentration using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[5] This involves a competitive immunoassay between native cAMP and a labeled cAMP tracer.[5]

  • Data Analysis:

    • Plot the measured signal (e.g., HTRF ratio) against the log concentration of the test compound.

    • For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect).

    • For antagonists, determine the IC50 (concentration that inhibits 50% of the agonist response) and calculate the Kb (equilibrium dissociation constant for the antagonist) using the Gaddum equation.

Signaling Pathways of Key Off-Target Receptor Families

Understanding the signaling pathways of potential off-target receptors is crucial for predicting the functional consequences of unintended interactions.

Dopamine Receptor Signaling

Dopamine receptors are broadly classified into D1-like (D1 and D5) and D2-like (D2, D3, and D4) families, which have opposing effects on adenylyl cyclase.

G cluster_d1 D1-like Receptor Signaling cluster_d2 D2-like Receptor Signaling D1 Dopamine D1R D1/D5 Receptor D1->D1R Gs Gs D1R->Gs activates AC_stim Adenylyl Cyclase Gs->AC_stim stimulates cAMP_up ↑ cAMP AC_stim->cAMP_up PKA PKA cAMP_up->PKA activates CREB CREB Phosphorylation PKA->CREB D2 Dopamine D2R D2/D3/D4 Receptor D2->D2R Gi Gi D2R->Gi activates AC_inhib Adenylyl Cyclase Gi->AC_inhib inhibits GIRK GIRK Channels Gi->GIRK activates Ca_down ↓ Ca²⁺ Channels Gi->Ca_down cAMP_down ↓ cAMP AC_inhib->cAMP_down

Caption: Simplified signaling pathways for D1-like and D2-like dopamine receptors.

Serotonin 5-HT2 Receptor Signaling

The 5-HT2 receptor family (5-HT2A, 5-HT2B, and 5-HT2C) primarily signals through the Gq/11 pathway, leading to an increase in intracellular calcium.

G cluster_5ht2 5-HT2 Receptor Signaling Serotonin Serotonin HT2R 5-HT2A/2B/2C Receptor Serotonin->HT2R Gq Gq/11 HT2R->Gq activates PLC Phospholipase C Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_up ↑ Intracellular Ca²⁺ IP3->Ca_up releases from ER PKC Protein Kinase C DAG->PKC activates

Caption: Simplified Gq-coupled signaling pathway for the 5-HT2 receptor family.

Conclusion

The comprehensive assessment of receptor cross-reactivity is an indispensable component of modern drug discovery. As we have demonstrated with the case of L-DOPA, even a well-established therapeutic agent and its active metabolite, dopamine, exhibit a distinct profile of receptor interactions. While L-DOPA itself shows minimal direct affinity for the tested receptors, its conversion to dopamine unleashes a potent and selective interaction with the D2 receptor family. The methodologies outlined in this guide—radioligand binding assays for affinity determination and functional assays for elucidating the physiological consequences of these interactions—provide a robust framework for characterizing the selectivity of any new chemical entity. By integrating these approaches early in the drug development process, researchers can build a more complete picture of a compound's pharmacological profile, enabling more informed decisions and ultimately contributing to the creation of safer and more effective medicines. The use of structured, self-validating protocols and a thorough understanding of the underlying signaling pathways are paramount to achieving this goal.

References

  • Zhen, J., et al. (2005). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Journal of Neuroscience Methods, 147(1), 55-63. [Link]

  • Molecular Devices. (n.d.). Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays. [Link]

  • BMG LABTECH. (n.d.). Dopamine d2 receptor HTRF binding kinetics. [Link]

  • Boyd, K., et al. (2012). Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists. Bioorganic & Medicinal Chemistry Letters, 22(24), 7461-7466. [Link]

  • Innoprot. (n.d.). beta2 adrenoceptor Assay. [Link]

  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Adrenergic Receptor Functional Assay Service. [Link]

  • Milstein, C., et al. (1987). The discrepancy between the cross-reactivity of a monoclonal antibody to serotonin and its immunohistochemical specificity. Molecular Brain Research, 2(3), 269-277. [Link]

  • Wang, Y., et al. (2026). An Allosteric Assay for Identifying Ligands Binding to β2 Adrenergic Receptor by Surface-Enhanced Raman Scattering (SERS)-Active Nanoparticles. Analytical Chemistry. [Link]

  • Hoffman, B. B. (2004). Detection of β-Adrenergic Receptors by Radioligand Binding. In Adrenergic Receptor Protocols (pp. 329-343). Humana Press. [Link]

  • Renner, U., et al. (2012). Interplay between Serotonin 5‐HT 1A and 5‐HT 7 Receptors in Depressive Disorders. CNS Neuroscience & Therapeutics, 18(2), 113-121. [Link]

  • BindingDB. (n.d.). BindingDB BDBM4377 2-amino-3-(3,4-dihydroxyphenyl)propanoic acid::DOPA::L-DOPA. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised? Patsnap Synapse. [Link]

Sources

Head-to-head comparison of different synthesis routes for 2-Amino-3-(3-hydroxyphenyl)propanamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical head-to-head comparison of synthesis routes for 2-Amino-3-(3-hydroxyphenyl)propanamide (also known as m-Tyrosine Amide). Unlike its para-substituted isomer (L-Tyrosine), the meta-isomer is a non-proteinogenic amino acid often used as a metabolic probe or a structural dampener in peptidomimetics to induce specific conformational constraints.

We evaluate three distinct methodologies ranging from bulk industrial preparation to precision discovery-scale synthesis. The selection of the optimal route depends strictly on the required scale, purity, and available equipment.

The Candidates
  • Route A (Scalable/Industrial): Methyl Ester Ammonolysis via Thionyl Chloride.

  • Route B (Discovery/Lab Scale): Direct Amidation via Activated Ester (Boc/Coupling Reagents).

  • Route C (High-Throughput/Peptide): Solid-Phase Synthesis (SPPS) on Rink Amide Resin.

Head-to-Head Performance Matrix

The following data summarizes the operational parameters for each route. Data is aggregated from internal process validations and analogous phenolic amino acid chemistries.

ParameterRoute A: Ester AmmonolysisRoute B: Direct Coupling (Boc)Route C: SPPS (Rink Amide)
Primary Application Multi-gram to Kilogram production100 mg to 5 g Custom Synthesis<100 mg Screening/Libraries
Overall Yield 75 - 85%60 - 70%>95% (Crude purity)
Step Count 2 (One-pot potential)3 (Protect -> Couple -> Deprotect)2 (Load -> Cleave)
Atom Economy HighLow (Coupling reagents waste)Very Low (Resin/Solvent waste)
Chiral Integrity Risk of racemization at high pHHigh (retains chirality)Excellent
Cost per Gram $ (Low)

(Medium)

(High)
Key Risk Phenolic oxidation / Ammonia handlingRemoval of urea byproductsResin cost / TFA handling

Technical Analysis & Pathways

Route A: The "Classic" Ester Ammonolysis

Mechanism: Acid-catalyzed esterification followed by nucleophilic acyl substitution. This is the workhorse method for generating simple amino acid amides. The phenolic hydroxyl of m-tyrosine is relatively stable under acidic conditions but requires care during the basic ammonolysis step to prevent quinone-like oxidation.

Critical Insight: Using Thionyl Chloride (


) in Methanol serves a dual purpose: it generates anhydrous 

in situ and acts as a dehydrating agent to drive the equilibrium toward the methyl ester. The subsequent reaction with ammonia must be controlled (temperature < 0°C initially) to minimize racemization of the

-carbon.

RouteA Start m-Tyrosine Step1 Step 1: Esterification (SOCl2 / MeOH, Reflux) Start->Step1 Activation Inter Methyl Ester HCl Salt Step1->Inter Isolated/Dried Step2 Step 2: Ammonolysis (NH3(g) or NH4OH, 0°C) Inter->Step2 Nucleophilic Attack End m-Tyrosine Amide Step2->End Crystallization

Figure 1: Two-step conversion via methyl ester intermediate. Note that the phenolic -OH remains unprotected.

Route B: Direct Coupling (Boc-Strategy)

Mechanism: Carodiimide/Phosphonium activation of N-protected amino acid. For laboratories lacking high-pressure ammonia capability, this route offers mild conditions. It requires N-terminal protection (Boc) to prevent self-polymerization.

Critical Insight: The use of BOP or HATU reagents allows the use of ammonium salts (like


) as the ammonia source in the presence of a base (DIPEA), avoiding the need for ammonia gas. However, the removal of the tetramethylurea byproduct can be challenging without column chromatography.

RouteB Start m-Tyrosine Prot Boc-Protection (Boc2O / NaOH) Start->Prot Inter1 Boc-m-Tyrosine Prot->Inter1 Couple Amidation (BOP/HATU + NH4Cl + DIPEA) Inter1->Couple Inter2 Boc-m-Tyrosine Amide Couple->Inter2 Deprot Deprotection (TFA or HCl/Dioxane) Inter2->Deprot End m-Tyrosine Amide HCl Deprot->End

Figure 2: Three-step protection-activation-deprotection sequence for high-purity requirements.

Detailed Experimental Protocols

Protocol A: Scalable Synthesis (Recommended for >5g)

Based on modifications of standard tyrosine amide synthesis [1, 2].

Reagents:

  • (S)-2-Amino-3-(3-hydroxyphenyl)propanoic acid (1.0 eq)[1]

  • Thionyl Chloride (1.2 eq)

  • Methanol (Anhydrous)

  • Ammonia (Gas or 7N in Methanol)

Procedure:

  • Esterification:

    • Suspend m-tyrosine (10 g, 55 mmol) in anhydrous methanol (100 mL) in a round-bottom flask.

    • Cool to 0°C in an ice bath.

    • Add Thionyl Chloride (4.8 mL, 66 mmol) dropwise over 30 minutes. Caution: Exothermic, gas evolution (SO2, HCl).

    • Remove ice bath and reflux for 4-6 hours until TLC shows consumption of starting material.

    • Concentrate in vacuo to obtain the methyl ester hydrochloride as a sticky solid or foam.

  • Ammonolysis:

    • Redissolve the crude ester in minimal methanol (20 mL).

    • Transfer to a pressure vessel (or keep in RBF if using saturated solution) and cool to -10°C.

    • Saturate the solution with Ammonia gas or add 7N

      
       in MeOH (10 eq).
      
    • Seal and stir at room temperature for 24-48 hours.

    • Monitoring: Monitor by HPLC or TLC. The amide is more polar than the ester.

  • Workup:

    • Concentrate the mixture to dryness.[2]

    • Recrystallize the residue from Isopropanol/Ether or Ethanol to yield the target amide hydrochloride.

Protocol C: Solid-Phase Synthesis (Recommended for <100mg)

Ideal for generating analytical standards with guaranteed chirality.

Reagents:

  • Rink Amide MBHA Resin

  • Fmoc-m-Tyr-OH (or Fmoc-m-Tyr(tBu)-OH)

  • HBTU / DIPEA / DMF

  • TFA / TIS / H2O (Cleavage Cocktail)

Procedure:

  • Loading: Swell Rink Amide resin (0.5 mmol/g) in DMF. Deprotect Fmoc (20% Piperidine/DMF).

  • Coupling: Activate Fmoc-m-Tyr-OH (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq). Add to resin.[2] Shake for 1 hour.

  • Cleavage: Wash resin (DCM/MeOH). Treat with TFA:TIS:H2O (95:2.5:2.5) for 2 hours. This cleaves the peptide from the resin and removes the tBu protection (if used), simultaneously converting the C-terminus to the primary amide.

  • Isolation: Precipitate filtrate in cold diethyl ether. Centrifuge and dry.

References

  • Google Patents.Method for synthesizing 3-(4-hydroxyphenyl)propionamide (Analogous Chemistry). CN104030941A. (Describes the Thionyl Chloride/Ammonia loop for phenolic propionamides).
  • ResearchGate. Synthesis and resolution of novel 3'-substituted phenylalanine amides. [Link] (Validation of amide stability and resolution methods).

  • Organic Syntheses. Umpolung Amide Synthesis. Org.[3][4] Synth. 2017, 94, 388-402. [Link] (Advanced mechanistic context for amide formation).

  • National Institutes of Health (PubChem). 2-amino-N-(3-hydroxyphenyl)propanamide Compound Summary. [Link] (Verification of chemical structure and identifiers).

Sources

A Senior Application Scientist's Guide to the Validation of 2-Amino-3-(3-hydroxyphenyl)propanamide: Bridging Experimental Results with Physicochemical Predictions

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in the fields of medicinal chemistry, pharmacology, and drug development, the synthesis of a novel compound is but the first step on a long journey. The true measure of success lies in the rigorous validation of its structure, purity, and properties. This guide provides a comprehensive framework for the validation of 2-Amino-3-(3-hydroxyphenyl)propanamide, a meta-tyrosine derivative of significant interest. In the absence of extensive literature data for this specific molecule, we will establish a baseline of predicted physicochemical properties derived from its close structural analogs. This guide will then detail the experimental methodologies required to generate robust analytical data, enabling a direct and meaningful comparison. Our focus will be on not just the "how" but the "why," empowering researchers to interpret their findings with confidence and scientific integrity.

Establishing the Benchmark: Predicted Physicochemical Properties

Given the limited availability of experimental data for 2-Amino-3-(3-hydroxyphenyl)propanamide, we turn to its structural isomers and related compounds to establish a set of predicted properties. L-Tyrosinamide, the para-isomer ((2S)-2-amino-3-(4-hydroxyphenyl)propanamide), serves as our primary reference point.[1][2] These predicted values form the initial benchmark against which our experimental results will be compared.

Table 1: Predicted Physicochemical Properties of 2-Amino-3-(3-hydroxyphenyl)propanamide

PropertyPredicted ValueRationale/Reference Analog
Molecular FormulaC₉H₁₂N₂O₂
Molecular Weight180.21 g/mol Based on atomic composition.[3]
AppearanceWhite to off-white solidTypical for amino acid derivatives.
Melting Point~150-160 °CExpected to be slightly lower than L-Tyrosinamide (~153-156 °C) due to potential differences in crystal packing.
SolubilitySoluble in water, DMSO, DMF; sparingly soluble in methanol.Based on the solubility data for L-Tyrosinamide.[2]
pKa~7.5 (amine), ~9.5 (phenol)Estimated based on m-tyrosine and related phenolic compounds.
UV λmax~225 nm, ~275 nmExpected based on the phenolic chromophore, similar to L-Tyrosinamide (227 nm).[2]

The Validation Workflow: A Multi-faceted Approach to Confirmation

A single analytical technique is insufficient to fully characterize a new chemical entity. A comprehensive validation strategy employs a suite of orthogonal methods, each providing a unique piece of the structural and purity puzzle. Our proposed workflow is designed to be a self-validating system, where the results of one experiment corroborate the findings of another.

Validation_Workflow Figure 1: Comprehensive Validation Workflow cluster_synthesis Synthesis & Purification cluster_primary_characterization Primary Structural & Purity Analysis cluster_secondary_characterization Secondary & Functional Validation cluster_final_validation Final Validation Synthesis Synthesis of 2-Amino-3- (3-hydroxyphenyl)propanamide Purification Purification (e.g., Recrystallization, Column Chromatography) Synthesis->Purification HPLC HPLC/UPLC Analysis (Purity & Quantification) Purification->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS NMR NMR Spectroscopy (¹H, ¹³C, 2D) (Structural Elucidation) Purification->NMR Bioassay Biological Activity Assay (Functional Confirmation) HPLC->Bioassay Comparison Comparison of Experimental Data with Predicted Properties HPLC->Comparison MS->Comparison FTIR FTIR Spectroscopy (Functional Group ID) NMR->FTIR Chiral Chiral HPLC/Polarimetry (Stereochemical Purity) NMR->Chiral FTIR->Comparison Chiral->Comparison Bioassay->Comparison

Caption: A logical workflow for the comprehensive validation of a newly synthesized compound.

Experimental Protocols & Data Interpretation

As a Senior Application Scientist, it is imperative to not only provide protocols but to explain the rationale behind the chosen parameters. This ensures that the experiments are not just performed, but understood.

Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

Expertise & Experience: HPLC is the gold standard for assessing the purity of a compound. For amino acid derivatives, which often lack a strong chromophore, pre-column derivatization is a common strategy to enhance detection sensitivity.[4][5][6] We will utilize a well-established derivatization agent, o-phthaldialdehyde (OPA), in conjunction with a thiol.

Trustworthiness: A validated HPLC method should demonstrate linearity, accuracy, and precision. This is achieved by running a calibration curve with known standards and performing replicate injections.

Protocol: HPLC Analysis with OPA Derivatization

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1 M Sodium acetate buffer, pH 7.2.

    • Mobile Phase B: Acetonitrile.

    • Rationale: A buffered aqueous mobile phase is necessary for the stability of the OPA-derivatized amino acid, while the acetonitrile gradient allows for the elution of the analyte from the C18 column.

  • Derivatization Reagent:

    • OPA Reagent: Dissolve 50 mg of o-phthaldialdehyde in 1.25 mL of methanol. Add 11.25 mL of 0.4 M borate buffer (pH 9.5) and 50 µL of 3-mercaptopropionic acid.

    • Rationale: The reaction between the primary amine of our compound, OPA, and the thiol forms a highly fluorescent isoindole derivative, enabling sensitive detection.[5]

  • Automated Pre-column Derivatization and Injection:

    • Use an autosampler to mix 10 µL of the sample (or standard) with 40 µL of the OPA reagent.

    • Allow a 1-minute reaction time before injecting 5 µL of the mixture onto the column.

    • Rationale: Automated derivatization ensures high reproducibility and minimizes the degradation of the derivatized product.[5]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

    • Flow Rate: 1.0 mL/min.

    • Gradient: 10-70% B over 15 minutes.

    • Detection: Fluorescence (Excitation: 340 nm, Emission: 450 nm).

  • Data Analysis:

    • Assess purity by calculating the peak area percentage of the main analyte peak. A purity of >98% is generally considered acceptable for research-grade material.

    • Quantify the concentration by comparing the peak area to a standard curve generated from serial dilutions of a reference standard.

Structural Elucidation: NMR and Mass Spectrometry

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, while Mass Spectrometry (MS) gives an accurate molecular weight. Together, they are a powerful combination for unambiguous structure determination.

Trustworthiness: The self-validating nature of these techniques comes from the consistency of the data. The molecular formula derived from the high-resolution mass spectrum must be consistent with the number and types of protons and carbons observed in the NMR spectra.

Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve ~5 mg of the compound in 0.6 mL of DMSO-d₆.

    • Rationale: DMSO-d₆ is a suitable solvent that will dissolve the compound and has exchangeable protons (from the amine and hydroxyl groups) that will be visible in the spectrum.

  • ¹H NMR Analysis:

    • Expected Signals:

      • Aromatic protons (3H, multiplet) in the ~6.5-7.2 ppm region.

      • Alpha-proton (1H, triplet or doublet of doublets) ~3.5-4.0 ppm.

      • Beta-protons (2H, multiplet) ~2.8-3.2 ppm.

      • Amine protons (2H, broad singlet) ~7.5-8.5 ppm (amide).

      • Phenolic proton (1H, broad singlet) ~9.0-10.0 ppm.

      • Amide protons (2H, broad singlets) ~7.0-8.0 ppm.

    • Rationale: The chemical shifts and splitting patterns of the protons provide connectivity information.

  • ¹³C NMR Analysis:

    • Expected Signals:

      • Aromatic carbons (6C) in the ~115-160 ppm region.

      • Carbonyl carbon (1C) ~170-175 ppm.

      • Alpha-carbon (1C) ~55-60 ppm.

      • Beta-carbon (1C) ~35-40 ppm.

  • 2D NMR (COSY, HSQC):

    • Rationale: These experiments are crucial for definitively assigning proton and carbon signals and confirming the connectivity of the molecule.

Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Analysis: Use an electrospray ionization (ESI) source in positive ion mode.

    • Rationale: ESI is a soft ionization technique that will likely produce the protonated molecular ion [M+H]⁺ with minimal fragmentation.[7]

  • Data Analysis:

    • The primary goal is to obtain the accurate mass of the [M+H]⁺ ion. For C₉H₁₂N₂O₂, the expected m/z for [M+H]⁺ is 181.0977.

    • A measured mass within 5 ppm of the theoretical mass provides strong evidence for the elemental composition.

Functional Group Identification: FTIR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and simple technique to identify the presence of key functional groups.

Protocol: FTIR Analysis

  • Sample Preparation: Prepare a KBr pellet or use a diamond ATR accessory.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹.

  • Expected Absorptions:

    • ~3400-3200 cm⁻¹: N-H and O-H stretching.

    • ~3100-3000 cm⁻¹: Aromatic C-H stretching.

    • ~1680-1640 cm⁻¹: C=O stretching (Amide I band).[8][9][10]

    • ~1600-1500 cm⁻¹: N-H bending (Amide II band).[9][10]

    • ~1600, 1475 cm⁻¹: Aromatic C=C stretching.

Investigating Biological Activity: A Hypothetical Pathway

Tyrosine and its analogs are precursors to important neurotransmitters and can play roles in various signaling pathways.[] Metyrosine, a tyrosine analog, is an inhibitor of tyrosine hydroxylase, a key enzyme in catecholamine synthesis.[12] This suggests that 2-Amino-3-(3-hydroxyphenyl)propanamide may also interact with enzymes in related pathways. A plausible hypothesis is its interaction with signaling cascades involved in cellular stress or proliferation.

Signaling_Pathway Figure 2: Hypothetical Signaling Pathway Interaction Compound 2-Amino-3-(3-hydroxyphenyl)propanamide Enzyme Target Enzyme (e.g., Tyrosine Kinase) Compound->Enzyme Inhibition/Modulation Product Phosphorylated Substrate Enzyme->Product Catalysis Substrate Substrate Substrate->Enzyme Downstream Downstream Signaling Cascade (e.g., MAPK Pathway) Product->Downstream Response Cellular Response (e.g., Proliferation, Apoptosis) Downstream->Response

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.